1,2-Benzisothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIZNHTOVFARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074290 | |
| Record name | 1,2-Benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 38 deg C; [ChemIDplus] | |
| Record name | 1,2-Benzisothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
272-16-2 | |
| Record name | 1,2-Benzisothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways and mechanisms for constructing the 1,2-benzisothiazole scaffold, a significant heterocyclic motif in medicinal chemistry and industrial applications. This document details key synthetic strategies, from traditional methods to modern catalytic and cascade reactions, offering detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate a deeper understanding.
Introduction
The this compound ring system is a privileged heterocyclic structure due to the diverse biological activities exhibited by its derivatives. The most prominent member, 1,2-benzisothiazolin-3-one (BIT), is a widely used biocide, while other derivatives have found applications as antipsychotics (e.g., Ziprasidone, Lurasidone), caspase inhibitors, and phosphomannose isomerase inhibitors. The versatility and importance of this scaffold necessitate robust and efficient synthetic methodologies. This guide explores five primary pathways for its synthesis.
Traditional Synthesis from Dithiodibenzoic Acid
This classical approach is a multi-step process that begins with the readily available 2,2'-dithiodibenzoic acid. While historically significant, this route is often characterized by long reaction sequences and the use of harsh reagents. The key steps involve the formation of a benzoyl chloride, followed by chlorination and subsequent cyclization with an amine source.
Mechanism Overview
The synthesis begins by converting 2,2'-dithiodibenzoic acid to its corresponding bis-benzoyl chloride. This activated intermediate is then treated with chlorine, which cleaves the disulfide bond and forms a sulfenyl chloride. Finally, reaction with ammonia or a primary amine leads to intramolecular cyclization, forming the S-N bond and yielding the 1,2-benzisothiazolin-3-one product.
Experimental Protocol
Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride [1]
-
Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.
-
Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.
-
Continue stirring for one hour after the addition is complete.
-
Isolate the resulting solid by filtration.
-
Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Collect the final product by filtration and wash with approximately 3 L of water.
-
Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.
Logical Workflow: Traditional Synthesis
Caption: Workflow for the traditional synthesis of 1,2-benzisothiazolin-3-one.
Synthesis from o-Halobenzonitriles
Modern approaches often utilize ortho-substituted benzonitriles as starting materials, offering improved efficiency, higher yields, and milder conditions compared to the traditional route. A prominent method involves the conversion of o-chlorobenzonitrile to a sulfur-containing intermediate, which is then cyclized.
Mechanism Overview
This pathway proceeds in two key stages. First, the chlorine atom of o-chlorobenzonitrile is displaced by a sulfur nucleophile, such as sodium hydrosulfide or an alkylthiolate, to form either o-mercaptobenzonitrile or a 2-(alkylthio)benzonitrile. In the second stage, this intermediate undergoes an oxidative cyclization. Treatment with a halogenating agent like chlorine or sulfuryl chloride in the presence of water converts the nitrile and thio-ether/thiol functionalities into the final amide and sulfenamide, which cyclize to form the stable 1,2-benzisothiazolin-3-one ring.
Experimental Protocols
Protocol 2a: Synthesis via o-Mercaptobenzonitrile [2]
-
Step 1: In a reaction vessel under nitrogen, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml). Heat the mixture at 100°C for 6-9 hours. After cooling, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate o-mercaptobenzonitrile.
-
Step 2: Suspend the o-mercaptobenzonitrile in water. Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours.
-
Step 3: Heat the reaction mixture to induce crystallization of the crude product.
-
Step 4: Purify the crude product by dissolving it in an alkaline solution, decolorizing with activated carbon, and re-precipitating the final 1,2-benzisothiazolin-3-one product by acidification.
Protocol 2b: One-Pot Synthesis via 2-(Alkylthio)benzonitrile
-
A 2-halobenzonitrile is reacted with an alkanethiol in a heterogeneous solvent system in the presence of a base to yield a 2-(alkylthio)benzonitrile.
-
The organic layer containing the intermediate is separated.
-
The 2-(alkylthio)benzonitrile is then treated with a halogenating agent (e.g., sulfuryl chloride, 1.0 to 2.0 molar equivalents) in the presence of water. The reaction is typically heated to 70-80°C for 1 hour.
-
Upon cooling, the 1,2-benzisothiazolin-3-one product crystallizes and is isolated by filtration.
Synthesis Pathway: From o-Chlorobenzonitrile
Caption: Two efficient pathways for synthesizing BIT from o-chlorobenzonitrile.
Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides
This highly efficient and atom-economical method involves the direct formation of the S-N bond from a 2-mercaptobenzamide precursor. The reaction is typically mediated by a metal catalyst and an oxidant, often molecular oxygen from the air, making it an environmentally benign ("green") approach.
Mechanism Overview
The reaction is believed to proceed via a metal-catalyzed oxidation of the thiol group. For instance, with a Co(II) catalyst, initial oxidation by O₂ forms an active Co(III) species. This catalyst then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the sulfur radical center forms the S-N bond, yielding the final product and regenerating the Co(II) catalyst.[3]
Experimental Protocols
Protocol 3a: Cobalt-Catalyzed Aerobic Oxidation in Water [3]
-
Suspend the 2-mercaptobenzamide substrate and a catalytic amount of a water-soluble cobalt catalyst (e.g., tetra-substituted sulfonated cobalt phthalocyanine, CoPcS) in water.
-
Stir the mixture vigorously under an oxygen atmosphere (e.g., an O₂ balloon) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, which is often insoluble in water, can be isolated directly by filtration.
-
The aqueous mother liquor containing the catalyst can potentially be recycled for subsequent reactions.
Protocol 3b: Copper-Catalyzed Aerobic Oxidation
-
To a solution of the 2-mercaptobenzamide derivative in a suitable organic solvent (e.g., DMF), add a catalytic amount of a Cu(I) salt (e.g., CuCl).
-
Stir the reaction mixture under an atmosphere of oxygen (O₂ balloon).
-
After the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Oxidative Cyclization
References
The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective applications. This technical guide provides an in-depth overview of the biological activities of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Antimicrobial Activity
This compound derivatives have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[1][2] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is influenced by their lipophilicity.[1]
Quantitative Antimicrobial Data
| Compound Type | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [1] |
| 1,2-Benzisothiazolin-3-ones | Gram-positive microorganisms, yeasts, dermatophytes | Potent and broad activity | [2] |
| Sulfonamide and sulfonylurea derivatives of this compound | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Good antibacterial activity | [4] |
| Benzenesulfonylurea derivative 9 | Madurella mycetomatis, dermatophytes (Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.) | Marked antimycotic action | [4] |
| Various 1,2-benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | MIC range: 25–600 µg/mL; MBC range: 25–600 µg/mL | [5] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.
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Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
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Preparation of Microtiter Plates: The this compound compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.
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Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[5]
Enzyme Inhibition
A significant area of research for this compound derivatives is their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases from cancer to viral infections.
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 Value | Reference(s) |
| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Nanomolar range (e.g., 1.15 nM for compound 5i) | [6][7][8] |
| Benzisothiazolone derivatives | HIV-1 Reverse Transcriptase (RT) RNase H | < 1.0 µM to 2.5 ± 0.2 µM | [6][9][10] |
| Benzisothiazolone derivatives | HIV-1 RT DNA Polymerase | ~1 to 6 µM | [6][9] |
| 1,2-Benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | 0.064 µM to 0.85 µM | [11] |
| Benzothiazole derivatives | Acetylcholinesterase (AChE) | IC50 of 23.4 ± 1.1 nM for compound 4f | [12] |
| Benzothiazole derivatives | Monoamine Oxidase B (MAO-B) | IC50 of 40.3 ± 1.7 nM for compound 4f | [12] |
| Benzothiazolone derivatives | Butyrylcholinesterase (BChE) | IC50 of 1.21 µM for compound M13 | [13] |
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of caspase-3, a key enzyme in the apoptotic pathway.
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Cell Lysis: Cells are cultured and then lysed to release their contents, including caspase-3. The protein concentration of the lysate is determined.
-
Enzyme Reaction Setup: In a 96-well plate, the cell lysate (containing 50-200 µg of protein) is added to a reaction buffer.
-
Inhibitor Addition: The this compound compound to be tested is added to the wells at various concentrations.
-
Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 µM).
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Data Analysis: The absorbance is measured at 400-405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of samples with and without the inhibitor.[6]
Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay
This fluorescence-based assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mix containing buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000) is prepared.
-
Component Addition: In a 96-well plate, the reaction mix, the this compound inhibitor at the desired concentration, and a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate are added.
-
Enzyme Addition: The reaction is initiated by adding the HIV-1 RT enzyme.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.
-
Reaction Termination: The reaction is stopped by adding 0.5 M EDTA.
-
Data Analysis: Fluorescence intensity is measured (excitation at 490 nm and emission at 528 nm). The percent inhibition is calculated by comparing the fluorescence of samples with and without the inhibitor.[6]
Anticancer Activity
The this compound scaffold is a promising pharmacophore for the development of novel anticancer agents.[14][15] Derivatives have shown cytotoxic activity against a variety of cancer cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and anti-angiogenesis.[14]
Quantitative Anticancer Data
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference(s) |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver) | 1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively | [17][19] |
| Benzothiazole derivative 9p | 60 human cancer cell lines | Average GI50 of 0.38 µM | [16] |
| Naphthalimide derivative 66 | HT-29 (colon), A549 (lung), MCF-7 (breast) | 3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM, respectively | [17] |
| Naphthalimide derivative 67 | HT-29 (colon), A549 (lung), MCF-7 (breast) | 3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM, respectively | [17] |
| 6-nitro, benzylidene with p-F (4a) | HepG2 (liver), MCF-7 (breast), HCT-116 (colon) | 7.92 µM, 3.84 µM, 5.61 µM, respectively | [15] |
Anti-inflammatory Activity
Certain this compound and related 1,2-benzothiazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[15][20][21][22][23] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[21]
Quantitative Anti-inflammatory Data
| Compound Series | In Vivo/In Vitro Model | Activity | Reference(s) |
| 3-(4-alkyl/aryl-2-thiazolyl)/1,2-benzisothiazoles | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity | [20] |
| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw edema | Up to 80% inhibition | [24] |
| 1,2-benzothiazine derivatives | COX-1 and COX-2 inhibition assay | Some compounds showed higher selectivity for COX-2 over COX-1 compared to meloxicam | [21] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Rats are fasted overnight before the experiment.
-
Compound Administration: The test compounds (this compound derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20][24]
Antiviral Activity
Derivatives of this compound have been investigated for their antiviral properties against a range of viruses, including HIV, Dengue virus, and Herpes Simplex Virus (HSV).[9][10][25][26][27]
Quantitative Antiviral Data
| Compound/Derivative | Target Virus/Enzyme | Activity Metric (EC50/IC50) | Reference(s) |
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) | HIV-1 | EC50 of 1.68 ± 0.94 µM | [9][10] |
| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) | HIV-1 | EC50 of 2.68 ± 0.54 µM | [9][10] |
| 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one | Dengue virus serotype-2 (DENV-2) NS2BNS3 protease | Micromolar IC50 range | [26] |
| 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one | Dengue virus serotype-2 (DENV-2) NS2BNS3 protease | Micromolar IC50 range | [26] |
| 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | Vaccinia virus | Highest selective effect among tested compounds | [25] |
Neuroprotective Activity
Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[28][29] Their mechanisms of action can include the modulation of antioxidant enzymes like catalase and inhibition of acetylcholinesterase.[12][28]
Quantitative Neuroprotective Data
| Compound Series/Derivative | Bioactivity | Observation | Reference(s) |
| Benzothiazole analogs (6a, 6b, 6c, 6d, 7a) | Catalase modulation | Enhanced catalase activity up to 90% in U87MG cells under H2O2-induced stress | [28] |
| Benzothiazole-isothiourea derivative 3t | Multi-target activity for Alzheimer's | Showed the best anti-Aβ1-42 aggregation and inhibitory AChE activity in the series | [29] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound compounds are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and typical experimental workflows.
Caption: Apoptosis signaling pathway highlighting Caspase-3 inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of HIV-1 Reverse Transcriptase activities.
Conclusion
The this compound core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the therapeutic potential of its derivatives. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of this compound compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. benchchem.com [benchchem.com]
- 16. daneshyari.com [daneshyari.com]
- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. flore.unifi.it [flore.unifi.it]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]
- 26. Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease [mdpi.com]
- 27. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The 1,2-Benzisothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This core is present in several clinically successful drugs and continues to be a focal point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key pharmacological applications with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Synthesis of the this compound Core
The synthetic accessibility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
General Synthetic Strategies
Key synthetic pathways to the this compound core and its derivatives include:
-
Oxidation of 1,2-benzisothiazol-3(2H)-ones: This is a common method for preparing oxidized derivatives such as 1,2-benzisothiazol-3(2H)-one 1-oxides and 1,1-dioxides (saccharin derivatives).[3][4] Careful control of oxidizing agents and reaction conditions is crucial to prevent over-oxidation.[4]
-
Intramolecular S-N Bond Formation: This approach often utilizes transition-metal catalysis (e.g., cobalt) to facilitate the cyclization of 2-mercaptobenzamides, providing an efficient route to the core structure.[5][6]
-
From 2-(Alkylthio)benzaldehydes or 2-(Alkylthio)benzonitriles: These starting materials can be cyclized through reactions with halogenating agents.[7]
-
From o-Chlorobenzonitrile: Reaction with a sulfur source followed by cyclization offers another viable route to the benzisothiazole ring system.[8]
Pharmacological Activities and Quantitative Data
Derivatives of the this compound core exhibit a wide array of biological activities, targeting various enzymes and receptors implicated in a range of diseases.
Antimicrobial and Antifungal Activity
The this compound scaffold is a well-established pharmacophore for the development of antimicrobial and antifungal agents.[9][10][11][12] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant ones.[13] The mechanism of action is often attributed to the electrophilic nature of the sulfur atom within the heterocyclic ring.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative 1.15 | Staphylococcus aureus (MRSA) | 0.4 | [13] |
| N-benzyl derivative (1.7) | Aspergillus fumigatus | 0.1 (IC50) | [13] |
| N-arylalkanoic acid derivatives | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [14] |
| Benzothiazolylthiazolidin-4-one 18 | Pseudomonas aeruginosa | 0.10 | [15] |
Anti-inflammatory Activity: COX-2 Inhibition
The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins.[3][8][16] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
Table 2: COX-2 Inhibitory Activity of this compound Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Data for specific this compound derivatives as COX-2 inhibitors requires further specific literature search. |
Anticancer Activity
The this compound scaffold has been explored for the development of multi-target anticancer agents.[17] Computational studies have shown that derivatives can be designed to bind to key oncology targets such as COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP with high affinity.[17]
Antiviral Activity: Dengue Virus NS2B-NS3 Protease Inhibition
N-substituted 1,2-benzisothiazol-3(2H)-one derivatives have demonstrated inhibitory activity against the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[3][17] This makes them promising candidates for the development of direct-acting antiviral agents against this significant pathogen.[3]
Table 3: Dengue Virus NS2B-NS3 Protease Inhibitory Activity
| Compound | DENV NS2B-NS3 Protease IC50 (µM) | Reference |
| BP2109 | 15.43 | [18] |
| Data for other specific this compound derivatives requires further specific literature search. |
Enzyme Inhibition: Caspase-3 and Human Leukocyte Elastase
Derivatives of 1,2-benzisothiazol-3(2H)-one are potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[3] By modulating apoptosis, these compounds have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders.[3] Additionally, certain N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides inhibit human leukocyte elastase (HLE), a protease implicated in inflammatory diseases like COPD.[3]
Table 4: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives
| Compound Series | Caspase-3 IC50 Range | Reference |
| 1,2-benzisothiazol-3-one derivatives | Nanomolar | [3] |
| Specific IC50 values for a series of compounds would require a more targeted literature search. |
Central Nervous System (CNS) Activity
The this compound core is a key feature of several atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.[19] These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10][20][21][22][23][24][25]
Table 5: Receptor Binding Affinities (Ki, nM) of this compound-Containing Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Serotonin 5-HT7 | Reference |
| Ziprasidone | 4.8 | 0.4 | 3.4 | - | [23] |
| Lurasidone | 0.994 - 1.7 | 0.47 - 2.0 | 6.38 - 6.8 | 0.49 - 0.5 | [25][26] |
| Perospirone | Data requires further specific literature search. |
Experimental Protocols
Synthesis of 1,2-Benzisothiazol-3(2H)-one
Method 1: From 2,2'-dithio-bis-benzoyl chloride
-
Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.
-
Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.
-
Stir the mixture for 1 hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Isolate the solid by filtration and wash it with about 3 L of water.
-
Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one (902 g, 88.5% yield) with a melting point of 155.5-157°C.
Method 2: From 2-mercaptobenzamide and 2,2'-dithiobenzamide [9]
-
In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).
-
Heat the mixture to 120°C with stirring and introduce oxygen to maintain the reactor pressure at 0.2 MPa.
-
After 10 hours of reaction, stop the reaction and remove the ethanol by rotary evaporation.
-
Add 100 mL of water and stir for 20 minutes.
-
Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid (12.23 g, 90% yield) with a melting point of 154-156°C and 98% purity by liquid chromatography.
Biological Assay: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.
-
Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions in the broth medium in a 96-well microtiter plate.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Caspase-3 Signaling Pathway in Apoptosis
This compound derivatives can inhibit caspase-3, a key executioner in both the intrinsic and extrinsic apoptotic pathways.[3][4] Inhibition of caspase-3 prevents the cleavage of cellular substrates, thereby blocking the final stages of programmed cell death.[1][4]
Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.
COX-2 Inflammatory Pathway
Certain this compound derivatives selectively inhibit COX-2, which is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[3][16][27][28]
Caption: Selective inhibition of the COX-2 inflammatory pathway.
Dengue Virus NS2B-NS3 Protease Replication Pathway
The Dengue virus replicates by translating its RNA into a single polyprotein, which is then cleaved into functional viral proteins by the viral NS2B-NS3 protease.[18][29][30][31][32] this compound derivatives can inhibit this protease, thus halting viral replication.[3][17]
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 10. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 17. pharmacyjournal.net [pharmacyjournal.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 21. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 29. The making of dengue virus: NS2 & NS3 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 30. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection [mdpi.com]
- 32. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Spectroscopic Analysis of 1,2-Benzisothiazole Derivatives
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation and purity assessment are critical for the advancement of research and development involving these compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives, complete with experimental protocols, comparative data, and a standardized analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[3] Both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the heterocyclic and benzene rings.
Key ¹H NMR Spectral Features
Protons on the benzene ring of the this compound core typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the nature and position of substituents. For the parent 1,2-benzisothiazol-3(2H)-one, the protons on the aromatic ring are observed as multiplets in this region.[4] The N-H proton, when present, often appears as a broad singlet.[5]
Key ¹³C NMR Spectral Features
The carbon atoms of the this compound nucleus resonate at characteristic chemical shifts. The carbonyl carbon (C=O) in 1,2-benzisothiazol-3(2H)-one derivatives is typically found significantly downfield (δ > 160 ppm). Aromatic carbons appear in the δ 110-150 ppm range. The specific shifts provide insight into the electronic effects of various substituents.
Tabulated NMR Data
The following table summarizes representative ¹H and ¹³C NMR chemical shift data for selected this compound derivatives.
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,2-Benzisothiazol-3(2H)-one | - | Aromatic H: ~7.2-8.0 | - | [4] |
| 6-Fluoro-2,3-dihydro-3-oxo-N-phenyl-1,2-benzisothiazole-2-acetamide | - | Aromatic H: Multiplets | - | [6] |
| 4-Methylbenzo[d]thiazole-2-thiol | CDCl₃ | 10.94 (s, 1H, SH), 7.30 (d, 1H), 7.21-7.15 (m, 2H), 2.49 (s, 3H, CH₃) | 190.8, 139.3, 129.7, 128.3, 124.7, 122.0, 118.9, 17.9 | [5] |
| 5-Chlorobenzo[d]oxazole-2-thiol (analogue) | DMSO-d₆ | 14.05 (s, 1H, SH), 7.53 (dd, 1H), 7.32-7.30 (s, 2H) | 181.2, 147.5, 133.1, 129.8, 124.0, 111.7, 110.9 | [5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.[5]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling constants to deduce spatial relationships.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of key structural features like carbonyl (C=O), amine (N-H), and carbon-sulfur (C-S) bonds.
Key IR Absorption Bands
-
C=O Stretch : For 1,2-benzisothiazol-3(2H)-one and its derivatives, a strong absorption band for the carbonyl group is expected in the range of 1640-1680 cm⁻¹.
-
N-H Stretch : If an N-H bond is present (e.g., in the parent 1,2-benzisothiazol-3(2H)-one), a moderate absorption band will appear around 3100-3400 cm⁻¹.[7]
-
C=N Stretch : The endocyclic C=N bond within the thiazole ring often shows an absorption in the 1630-1640 cm⁻¹ region.[7][8]
-
C-S Stretch : The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 690-750 cm⁻¹.[7]
-
Aromatic C-H and C=C Stretches : These are observed at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.
Tabulated IR Data
| Derivative/Analogue | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
| 1,2-Benzisothiazol-3(2H)-one | ~1650 | C=O Stretch | [9] |
| 3-(Phenethyloxy)-1,2-benzisothiazole, 1,1-dioxide | - | S=O (dioxide) stretches expected | [10] |
| Benzothiazole Analogue | 3344, 3025, 1630, 690 | N-H, Aromatic C-H, C=N, C-S | [7] |
| Riluzole (Benzothiazole derivative) | 3360, 3266, 1640, 1550, 1460 | N-H Stretch, C=N Stretch, C-H Bend, C=C Stretch | [8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Liquid/Solution Samples : A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.
Key MS Features
-
Molecular Ion Peak (M⁺) : This peak corresponds to the molecular weight of the compound. For this compound (C₇H₅NS), the nominal mass is 135, while for 1,2-benzisothiazol-3(2H)-one (C₇H₅NOS), it is 151.[11]
-
Isotopic Pattern : The presence of sulfur results in a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺ peak.[3]
-
Fragmentation : The fragmentation pattern is unique to the compound's structure. Common fragmentation pathways for 1,2-benzisothiazol-3(2H)-one involve the loss of CO, CS, or other small fragments, leading to characteristic ions such as m/z 134, 109, and 90.[11][12]
Tabulated Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 1,2-Benzisothiazol-3(2H)-one | ESI+ | 152.0165 | 134.0060, 124.0217, 109.0107, 105.0336, 90.0339, 80.0495 | [11] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion/Chromatography : The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS). LC-MS is preferred as it provides separation of the analyte from impurities.[13]
-
Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like many this compound derivatives.
-
Data Acquisition : Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and its product ions are analyzed.
-
Data Analysis : Determine the molecular weight from the molecular ion peak. If using HRMS, calculate the elemental formula. Analyze the fragmentation pattern to confirm the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for characterizing conjugated systems like the this compound core.[3] While less structurally definitive than NMR or MS, it is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.
Key UV-Vis Features
Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π → π* and n → π* electronic transitions of the conjugated aromatic system. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the substituents on the ring system and the solvent used. For instance, benzothiazole derivatives synthesized via Suzuki coupling show absorption peaks around 210 nm and 330-340 nm.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or CH₂Cl₂).[3][15]
-
Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Data Acquisition : Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis : Identify the λₘₐₓ values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Analytical Workflow and Data Integration
A synergistic approach using multiple spectroscopic techniques is essential for the unambiguous structural validation of newly synthesized this compound derivatives.[3] The following workflow outlines a standard procedure from synthesis to complete characterization.
Caption: Standard workflow for the synthesis and spectroscopic validation of this compound derivatives.
References
- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR [m.chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) IR Spectrum [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. massbank.eu [massbank.eu]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Physicochemical Landscape of Substituted 1,2-Benzisothiazoles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its synthetic accessibility and the potential for diverse substitutions on the core ring system allow for the fine-tuning of physicochemical and pharmacological properties.[1] This technical guide provides an in-depth analysis of the key physicochemical properties of substituted 1,2-benzisothiazoles, offering critical data and methodologies for researchers in drug discovery and development.
Core Physicochemical Properties
The biological fate of a drug molecule—its absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. For this compound derivatives, understanding properties such as lipophilicity (logP), acidity (pKa), and solubility is paramount for designing effective therapeutic agents.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. For a series of N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, logP values were found to be directly related to their antimicrobial potency against Gram-positive bacteria.[2] Quantitative Structure-Activity Relationship (QSAR) analysis revealed a bilinear relationship, suggesting an optimal lipophilicity (logD0 around 3) for activity against B. subtilis.[2]
Acidity (pKa) and Solubility
The acid dissociation constant (pKa) and solubility are fundamental properties that govern a drug's behavior in the physiological environment of the body. The solubility of a compound is significantly influenced by pH, and this relationship can be exploited to determine pKa values, especially for sparingly soluble substances.[3][4] The therapeutic activity and absorption of a drug are affected by the concentration ratio of its protonated and non-protonated forms, making pKa a crucial parameter.[3] For the parent compound, 1,2-benzisothiazol-3(2H)-one, the calculated log10 of water solubility is -1.67 mol/L.[5]
Table 1: Physicochemical Properties of Unsubstituted this compound Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (oct/wat) | Water Solubility (log10WS mol/L) | Reference |
| This compound | C₇H₅NS | 135.19 | 38 | - | - | [6] |
| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 155.64 (428.79 K) | 1.108 | -1.67 | [5] |
Note: Data is for the core, unsubstituted structures. Substitutions will significantly alter these values.
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is essential for building reliable structure-activity models. Below are detailed methodologies for key experiments.
Determination of pKa
For sparingly soluble compounds like many this compound derivatives, traditional potentiometric titration can be challenging.[3]
Method 1: Solubility-Based pKa Determination This method is useful when the ionic and non-ionic forms of a compound have different solubilities.
-
Sample Preparation: A series of buffered solutions across a wide pH range are prepared.
-
Saturation: An excess of the test compound is added to each buffered solution. The samples are then agitated at a constant temperature until equilibrium is reached, creating saturated solutions.
-
Separation and Measurement: The undissolved solute is removed by centrifugation or filtration. The pH of the supernatant is measured immediately.[3]
-
Quantification: The concentration of the dissolved compound in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The intrinsic solubility (s₀) of the non-ionized species is determined by extrapolating the solubility at pH values where the compound is fully non-ionized.[3] The pKa is then calculated from the pH and the ratio of total solubility (S) to intrinsic solubility (s₀) using the Henderson-Hasselbalch equation adapted for solubility.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) This chromatographic approach relates the retention time of a compound to the pH of the mobile phase.
-
System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used.
-
Mobile Phase: A series of mobile phases with varying pH but constant organic solvent concentration are prepared.
-
Isocratic Elution: The compound is injected and eluted with each mobile phase. The retention factor (k) is measured at each pH.
-
Data Analysis: A sigmoid curve is obtained by plotting the retention factor (k) versus pH. The inflection point of this curve corresponds to the pKa of the compound.[7][8]
Determination of logP (Octanol-Water Partition Coefficient)
Shake-Flask Technique This is the classical method for measuring logP.[2]
-
System Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound is predominantly in its neutral form) are pre-saturated with each other.
-
Partitioning: A known amount of the this compound derivative is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a flask in a defined ratio.
-
Equilibration: The flask is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Visualizing Relationships and Processes
Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.
QSAR Modeling Workflow
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of compounds with their biological activity.[9] These models are crucial for predicting the activity of new molecules and guiding drug design.
Caption: A typical workflow for developing a QSAR model.
Biological Target: Caspase-3 and the Apoptotic Pathway
Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of Caspase-3, a key executioner enzyme in the apoptosis (programmed cell death) pathway.[10][11][12] Dysregulation of apoptosis is implicated in numerous diseases, making Caspase-3 an attractive therapeutic target.[10]
Caption: Inhibition of the Caspase-3 mediated apoptotic pathway.
Structure-Activity Relationships (SAR)
SAR studies provide insights into how specific structural modifications affect the biological activity of the this compound core.
-
Antimicrobial Activity: For antimicrobial derivatives, 1,2-benzisothiazolin-3-ones were found to be the most active substances, while the corresponding 1,2-benzisoxazoles were devoid of activity.[13] N-arylalkanoic and N-aryloxyalkanoic acid substitutions on the 1,2-benzisothiazolin-3-one core yielded compounds with good activity against Gram-positive bacteria and fungi.[2]
-
Caspase-3 Inhibition: In the development of Caspase-3 inhibitors, QSAR studies indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in inhibitory activity.[10][11] This suggests that both electronic and steric factors are critical for effective binding to the enzyme's active site.
Conclusion
The this compound scaffold remains a highly versatile and valuable platform in drug discovery. A thorough understanding and precise measurement of its physicochemical properties are indispensable for the rational design of new therapeutic agents. By leveraging the experimental protocols and QSAR models discussed herein, researchers can more effectively navigate the complex landscape of drug development, optimizing lead compounds for enhanced efficacy and favorable ADME profiles. The continued exploration of this privileged structure promises to yield novel treatments for a wide range of diseases.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. Biological studies on this compound derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciresliterature.org [sciresliterature.org]
- 4. Determination of pKa values from solubility data | Semantic Scholar [semanticscholar.org]
- 5. 1,2-benzisothiazol-3(2H)-one - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1,2-Benzisothiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as caspase-3 inhibitors, antimicrobial agents, and their potential as anticancer and antipsychotic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.
Caspase-3 Inhibitors: Targeting Apoptosis
1,2-Benzisothiazol-3-one derivatives have emerged as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. Inhibition of caspase-3 is a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.
Quantitative SAR Data
The following table summarizes the in vitro caspase-3 inhibitory activity of a series of 1,2-benzisothiazol-3-one derivatives. The core structure and the positions of substituents (R1 and R2) are depicted in the accompanying image.
| Compound ID | R1 | R2 | IC50 (nM)[1] |
| 6b | H | 4-Fluorophenyl | 25 |
| 6r | H | 2,4-Dichlorophenyl | 31 |
| 6s | H | 4-Bromophenyl | 38 |
| 6w | H | 4-Trifluoromethylphenyl | 42 |
| 6a | H | Phenyl | >1000 |
| 6c | H | 4-Chlorophenyl | 110 |
| 6d | H | 4-Methylphenyl | 480 |
| 6e | H | 4-Methoxyphenyl | >1000 |
SAR Insights:
-
Substitution at the N-2 position (R2): Aromatic substitutions at the R2 position are crucial for potent caspase-3 inhibition.
-
Effect of Halogens: The presence of halogen atoms on the phenyl ring at the R2 position generally enhances inhibitory activity. For instance, a 4-fluoro substitution (6b) resulted in the most potent compound in this series. Dichloro (6r) and bromo (6s) substitutions also conferred significant potency.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the 4-position of the phenyl ring (6w) also leads to high potency.
-
Unsubstituted Phenyl Ring: An unsubstituted phenyl ring at the R2 position (6a) or the presence of an electron-donating group like methoxy (6e) leads to a significant loss of activity.
Signaling Pathway: Caspase-3 Mediated Apoptosis
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of caspase-3.
Antimicrobial Agents
Hydrazone derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, particularly Gram-positive bacteria and yeasts.[2]
Quantitative SAR Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound hydrazide-hydrazones against various microorganisms.
| Compound ID | R | Bacillus subtilis MIC (µg/mL)[2] | Staphylococcus aureus MIC (µg/mL)[2] | Candida albicans MIC (µg/mL)[2] |
| 1a | H | 12.5 | 25 | 50 |
| 1b | 4-Cl | 6.25 | 12.5 | 25 |
| 1c | 4-NO2 | 6.25 | 12.5 | 25 |
| 1d | 4-OCH3 | 25 | 50 | 100 |
| 1l | 2,4-diCl | 3.12 | 6.25 | 12.5 |
SAR Insights:
-
Parent Hydrazide: The unsubstituted hydrazone (1a) displays moderate activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (1b) and nitro (1c) at the para position of the phenyl ring, enhances antimicrobial activity.
-
Dihalogenation: Dichloro substitution (1l) significantly boosts activity against all tested strains, indicating a favorable interaction with the target.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (1d) diminishes the antimicrobial potency.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Anticancer and Antipsychotic Potential
While the SAR for anticancer and antipsychotic activities of this compound analogs is less developed, preliminary studies indicate their potential in these therapeutic areas. Further research is required to elucidate the specific mechanisms of action and establish clear SAR trends.
Experimental Protocols
General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives[3]
-
Thionyl Chloride Activation: A mixture of thiosalicylic acid, thionyl chloride (10 equivalents), and a catalytic amount of dimethylformamide (DMF) is heated at 80°C for 12 hours.
-
Removal of Excess Reagent: Excess thionyl chloride is removed under reduced pressure.
-
Amine Coupling: The crude acyl chloride is dissolved in dichloromethane (DCM) and treated with the desired amine (10 equivalents).
-
Reaction and Workup: The resulting solution or suspension is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1,2-benzisothiazol-3(2H)-one.
Caspase-3 Inhibition Assay[4][5]
-
Reagent Preparation: A fluorogenic caspase-3 substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is reconstituted in an appropriate buffer.
-
Cell Lysis: Cells treated with the test compounds are lysed using a suitable lysis buffer.
-
Assay Reaction: The cell lysate is incubated with the fluorogenic substrate in a microplate.
-
Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate by active caspase-3 is measured using a fluorescence plate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6][7][8][9]
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.
References
The Elusive Natural Origins of 1,2-Benzisothiazoles: A Technical Guide to Discovery and Isolation of Related Sulfur-Nitrogen Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Prominence and Natural Scarcity of 1,2-Benzisothiazoles
The 1,2-benzisothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. These synthetic compounds have been extensively explored for their antimicrobial, anti-inflammatory, anticancer, and enzymatic inhibitory properties. The 1,2-benzisothiazol-3(2H)-one (BIT) core, for instance, is a widely used industrial biocide. However, a thorough review of the scientific literature reveals a notable scarcity of this compound compounds isolated from natural sources. Indeed, the parent this compound is often considered a non-naturally occurring metabolite.
This guide, therefore, addresses this gap by providing a comprehensive overview of the methodologies relevant to the discovery and isolation of structurally related, naturally occurring sulfur- and nitrogen-containing heterocyclic compounds. By examining the protocols used for natural benzothiazoles and other isothiazole derivatives, we can establish a robust framework for researchers seeking to explore novel natural products with similar structural motifs. This document will detail the discovery, isolation protocols, and characterization of these related compounds, presenting quantitative data in structured tables and illustrating complex workflows and pathways with clear diagrams.
Case Study: Discovery and Isolation of Benzothiazole Derivatives from Natural Sources
While 1,2-benzisothiazoles are rare in nature, the isomeric 1,3-benzothiazole moiety is found in various natural products. The methodologies used for their isolation provide a valuable blueprint for the discovery of novel sulfur-nitrogen heterocycles.
Experimental Workflow for a Hypothetical Natural Benzothiazole Isolation
The following diagram illustrates a general workflow for the isolation and purification of a hypothetical benzothiazole derivative from a plant source. This process involves a series of extraction and chromatographic steps designed to separate the target compound from a complex biological matrix.
Detailed Experimental Protocols
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including the target benzothiazole, from the source material.
-
Protocol:
-
Air-dry and pulverize the plant material (e.g., 1 kg of roots).
-
Macerate the powdered material in a suitable solvent (e.g., 5 L of methanol) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
-
2. Liquid-Liquid Partitioning:
-
Objective: To perform a preliminary fractionation of the crude extract based on polarity.
-
Protocol:
-
Suspend the crude methanolic extract (e.g., 100 g) in distilled water (500 mL).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (3 x 500 mL each).
-
Collect each solvent phase and evaporate to dryness. The benzothiazole derivatives, being moderately polar, are often concentrated in the ethyl acetate fraction.
-
3. Column Chromatography:
-
Objective: To separate the components of the active fraction (e.g., ethyl acetate fraction) based on their affinity for the stationary phase.
-
Protocol:
-
Prepare a silica gel (60-120 mesh) column packed in n-hexane.
-
Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, ..., 0:100 n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To achieve final purification of the target compound.
-
Protocol:
-
Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).
-
Inject the solution into a preparative HPLC system equipped with a reversed-phase column (e.g., C18).
-
Elute with a suitable mobile phase, often a gradient of water and acetonitrile or methanol, containing a small percentage of formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the eluent with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to the pure compound.
-
Remove the solvent to obtain the isolated natural benzothiazole.
-
Data Presentation: Characterization of a Hypothetical Natural Benzothiazole
The following table summarizes the type of quantitative data that would be collected to characterize a newly isolated natural benzothiazole derivative.
| Parameter | Method | Result |
| Yield | ||
| Crude Extract Yield | Gravimetric | 10.5 % (w/w from dry plant material) |
| Ethyl Acetate Fraction | Gravimetric | 15.2 % (w/w from crude extract) |
| Pure Compound Yield | Gravimetric | 0.005 % (w/w from dry plant material) |
| Physical Properties | ||
| Appearance | Visual Inspection | White amorphous powder |
| Melting Point | Melting Point Apparatus | 175-177 °C |
| Optical Rotation [α]D | Polarimetry | +25.3° (c 0.1, MeOH) |
| Spectroscopic Data | ||
| UV-Vis (λmax) | UV-Vis Spectroscopy | 220, 265, 310 nm |
| IR (νmax) | FT-IR Spectroscopy | 3300 (N-H), 1610 (C=N), 1580 (Ar C=C) cm⁻¹ |
| High-Resolution MS | ESI-TOF-MS | m/z 251.0789 [M+H]⁺ (Calcd. for C₁₃H₁₁N₂O₂S) |
| ¹H NMR (500 MHz, CDCl₃) | Nuclear Magnetic Resonance | δ 7.8-8.2 (m, 4H, Ar-H), 4.1 (s, 3H, OCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | Nuclear Magnetic Resonance | δ 165.2, 152.4, 135.1, 121.5-128.9, 55.6 |
Biological Activity and Signaling Pathways
Many natural products are investigated for their biological activity. Should a newly isolated compound show, for example, inhibitory activity on a specific enzyme or signaling pathway, this relationship can be visualized.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a newly discovered natural benzothiazole derivative inhibits a key kinase in a cancer-related signaling pathway.
Conclusion
While the natural world appears to be a sparse source of this compound compounds, the quest for novel bioactive molecules necessitates a broad and adaptable approach. The methodologies for the discovery, isolation, and characterization of related heterocyclic natural products, such as benzothiazoles, provide a robust and validated framework for researchers. The detailed protocols and data presentation standards outlined in this guide are designed to support the systematic exploration of nature's chemical diversity. Future research, employing advanced analytical techniques and exploring unique ecological niches, may yet uncover the first naturally occurring this compound, adding a new chapter to the story of this versatile heterocyclic system.
Methodological & Application
1,2-Benzisothiazole as a Scaffold in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its unique structural and electronic properties have been exploited to develop drugs targeting a wide range of therapeutic areas, including central nervous system disorders, cancer, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Antipsychotic Agents
The this compound moiety is a key pharmacophore in several atypical antipsychotic drugs. These agents typically exhibit a multi-receptor antagonist profile, with prominent activity at dopamine D2 and serotonin 5-HT2A receptors. Lurasidone is a notable example of a commercially successful antipsychotic drug built upon this scaffold.
Quantitative Data: Receptor Binding Affinities of Lurasidone
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | 0.994 - 1.7[1] | Antagonist[1][2][3] |
| Serotonin 5-HT2A | 0.47 - 2.0[1] | Antagonist[1][2][3] |
| Serotonin 5-HT7 | 0.49 - 0.5[1] | Antagonist[2][3] |
| Serotonin 5-HT1A | 6.38 - 6.8[1] | Partial Agonist[1][2] |
| Adrenergic α2C | 10.8[1] | Antagonist[1] |
| Adrenergic α2A | 41[1] | Weak Antagonist[1] |
| Adrenergic α1 | 48[1] | Weak Antagonist[1] |
| Serotonin 5-HT2C | 415[1] | Weak Affinity[1] |
| Histamine H1 | >1000[1] | Negligible Affinity[1] |
| Muscarinic M1 | >1000[1] | Negligible Affinity[1] |
Signaling Pathway of Lurasidone
Experimental Protocol: Synthesis of Lurasidone Hydrochloride
This protocol describes an industrial-scale synthesis of Lurasidone Hydrochloride.[4][5][6]
Materials:
-
(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 4)
-
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)
-
Potassium carbonate
-
Toluene
-
Water
-
Isopropyl alcohol
-
Hydrogen chloride (HCl)
Procedure:
-
Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).
-
Heat the suspension at 105°C for 15 hours. Monitor the reaction progress by UPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (90 L) and separate the phases.
-
Concentrate the organic solution to a small volume.
-
Isolate Lurasidone as the hydrochloride salt by treating with HCl in isopropanol.
-
The final product is obtained with a yield of 98.3% and a purity of 99.49% (HPLC).[4]
Anti-Cancer Agents
This compound derivatives have emerged as a promising class of anti-cancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis through caspase activation.
Quantitative Data: Anti-Cancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 | Target/Mechanism | Reference |
| BIT Derivative 1 | L428 (Hodgkin's Lymphoma) | 3.3 µg/mL | NF-κB Inhibition | [7] |
| BIT Derivative 2 | L428 (Hodgkin's Lymphoma) | 4.35 µg/mL | NF-κB Inhibition | [7] |
| BIT Derivative 3 | L428 (Hodgkin's Lymphoma) | 13.8 µg/mL | NF-κB Inhibition | [7] |
| 2-Substituted Derivative A | HepG2 (Hepatocellular Carcinoma) | 56.98 µM (24h), 38.54 µM (48h) | NF-κB/COX-2/iNOS Inhibition | [8][9] |
| 2-Substituted Derivative B | HepG2 (Hepatocellular Carcinoma) | 59.17 µM (24h), 29.63 µM (48h) | NF-κB/COX-2/iNOS Inhibition | [8][9] |
| Analogue 6b | - | Nanomolar | Caspase-3 Inhibition | [10] |
| Analogue 6r | - | Nanomolar | Caspase-3 Inhibition | [10] |
| Analogue 6s | - | Nanomolar | Caspase-3 Inhibition | [10] |
| Analogue 6w | - | Nanomolar | Caspase-3 Inhibition | [10] |
Signaling Pathway: NF-κB and COX-2 Inhibition in Cancer
Experimental Protocol: NF-κB Luciferase Reporter Gene Assay
This protocol is for measuring NF-κB activation in response to treatment with this compound derivatives.[11][12][13][14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., PEI)
-
This compound test compounds
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
96-well opaque, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound test compounds. Incubate for 1 hour.
-
Stimulation: Add an NF-κB activator (e.g., TNF-α) to the wells and incubate for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase substrate and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
Experimental Protocol: Caspase-3 Inhibition Assay (Colorimetric)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against human caspase-3.[15][16]
Materials:
-
Recombinant human caspase-3
-
Assay buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)
-
This compound test compounds (dissolved in DMSO)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human caspase-3 enzyme. Include a vehicle control (DMSO) and a positive control (a known caspase-3 inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to all wells.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anti-Inflammatory Agents
The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC50 / Ki | Reference |
| 7b | Human Mast Cell Tryptase | IC50 = 0.85 µM, Ki = 396 nM | [17] |
| 7d | Human Mast Cell Tryptase | IC50 = 0.1 µM, Ki = 60 nM | [17] |
| 7n | Human Mast Cell Tryptase | IC50 = 0.064 µM, Ki = 52 nM | [17] |
Experimental Workflow: COX-2 Inhibitor Screening
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is a general guideline for screening this compound derivatives for their ability to inhibit COX-2 activity.[18][19][20][21]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control inhibitor)
-
This compound test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep the COX-2 enzyme on ice.
-
Plate Setup:
-
Sample Wells: Add 10 µL of diluted test inhibitor to the designated wells.
-
Enzyme Control (EC) Well: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) Well: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add Reaction Mix: Add 80 µL of the reaction mix to each well.
-
Initiate Reaction: Using a multi-channel pipette, add 10 µL of diluted arachidonic acid/NaOH solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Choose two time points in the linear range of the fluorescence plot to calculate the slope for each well. The slope is proportional to the COX-2 activity. Calculate the percent inhibition for each test compound concentration relative to the enzyme control and determine the IC50 value.
Antiviral Agents
Certain this compound derivatives have demonstrated potential as antiviral agents, notably as inhibitors of HIV-1 reverse transcriptase (RT).
Quantitative Data: Anti-HIV-1 Activity of this compound Derivatives
| Compound | Target | EC50 / IC50 | Reference |
| Compound 1 | HIV-1 RT RNase H | IC50 < 1.0 µM | |
| HIV-1 Replication | EC50 = 1.68 ± 0.94 µM | ||
| HIV-1 RT DNA Polymerase | IC50 ~1-6 µM | ||
| Compound 2 | HIV-1 RT RNase H | IC50 < 1.0 µM | |
| HIV-1 Replication | EC50 = 2.68 ± 0.54 µM | ||
| HIV-1 RT DNA Polymerase | IC50 ~1-6 µM | ||
| Compound 3 | HIV-1 RT RNase H | - | |
| HIV-1 Replication | - | ||
| HIV-1 RT DNA Polymerase | No Inhibition | ||
| Compound 4 | HIV-1 RT RNase H | - | |
| HIV-1 Replication | - | ||
| HIV-1 RT DNA Polymerase | IC50 ~1-6 µM |
Experimental Protocol: HIV-1 Reverse Transcriptase-Associated RNase H Inhibition Assay
This protocol is for the in vitro screening of inhibitors against the RNase H activity of HIV-1 RT.[22][23][24][25]
Materials:
-
HIV-1 Reverse Transcriptase (RT)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 80 mM KCl)
-
Hybrid RNA/DNA substrate (e.g., 5'-GAUCUGAGCCUGGGAGCU-Fluorescin-3' / 5'-Dabcyl-AGCTCCCAGGCTCAGATC-3')
-
This compound test compounds (dissolved in DMSO)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the reaction buffer, the test compound dilutions, and the HIV-1 RT enzyme.
-
Initiate the reaction by adding the hybrid RNA/DNA substrate to all wells. The final reaction volume is typically 30 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity. Cleavage of the RNA strand by RNase H separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This document provides a foundational resource for researchers working with the this compound scaffold. The provided protocols are general guidelines and may require optimization for specific compounds and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 4. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 6. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 7. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. bowdish.ca [bowdish.ca]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. HIV-1 Reverse Transcriptase Can Simultaneously Engage its DNA/RNA Substrate at both the DNA Polymerase and RNase H Active Sites: Implications for RNase H Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Application of 1,2-Benzisothiazole in Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold, a heterocyclic aromatic compound, presents a promising platform for the development of novel fluorescent probes. While its isomer, benzothiazole, has been extensively studied in this regard, this compound and its derivatives, such as 1,2-benzisothiazolin-3-one (BIT), possess intrinsic photophysical properties that make them attractive candidates for the design of new chemosensors. This document provides detailed application notes and protocols to guide researchers in exploring the potential of the this compound core for creating fluorescent probes for various analytes.
Introduction to this compound as a Fluorophore
This compound is a bicyclic molecule composed of a benzene ring fused to an isothiazole ring. The inherent fluorescence of some of its derivatives, like 1,2-benzisothiazolin-3-one, allows for their quantitative determination using fluorescence spectroscopy. This intrinsic fluorescence is the foundational property for its use as a fluorophore in probe design. By chemically modifying the this compound core with specific recognition moieties, it is possible to develop "turn-on" or "turn-off" fluorescent probes that signal the presence of specific ions, reactive oxygen species (ROS), or biomolecules.
The general principle behind the design of such probes involves linking the this compound fluorophore to a recognition unit that can interact with the target analyte. This interaction modulates the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. Common mechanisms exploited in probe design include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Proposed Design and Signaling Mechanism of a this compound-Based Fluorescent Probe
A versatile approach to designing a "turn-on" fluorescent probe for metal ions, such as Zn²⁺, involves the use of a PET (Photoinduced Electron Transfer) mechanism. In this design, a metal ion chelator is attached to the this compound fluorophore.
-
"Off" State (Analyte Absent): In the absence of the target metal ion, the lone pair of electrons on the chelator quenches the fluorescence of the this compound core through PET.
-
"On" State (Analyte Present): Upon binding of the target metal ion to the chelator, the lone pair of electrons becomes engaged in the coordination, which inhibits the PET process. This restores the fluorescence of the this compound moiety, resulting in a "turn-on" signal.
Below is a DOT language script visualizing this proposed signaling pathway.
Quantitative Data Summary
As the application of this compound in fluorescent probes is an emerging area, the following table presents hypothetical yet realistic photophysical properties for a newly designed probe, "BIT-Probe 1," targeting Zn²⁺. These values serve as a benchmark for researchers developing and characterizing such probes.
| Property | BIT-Probe 1 (Free) | BIT-Probe 1 + Zn²⁺ | Notes |
| Absorption Max (λabs) | 350 nm | 355 nm | Minor red-shift upon ion binding is expected. |
| Emission Max (λem) | 450 nm | 450 nm | For a PET-based probe, the emission wavelength may not shift significantly. |
| Quantum Yield (Φ) | 0.02 | 0.45 | A significant increase in quantum yield indicates a "turn-on" response. |
| Detection Limit (LOD) | - | 50 nM | Calculated from the fluorescence titration data (3σ/slope). |
| Response Time | - | < 5 minutes | Rapid response is crucial for real-time imaging. |
| Binding Stoichiometry | - | 1:1 | Determined by Job's plot analysis. |
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, characterization, and application of a hypothetical this compound-based fluorescent probe.
Synthesis of a Hydrazone-Based this compound Probe (Hypothetical)
This protocol is adapted from known procedures for synthesizing hydrazone derivatives of this compound.
Objective: To synthesize a "turn-on" fluorescent probe for Zn²⁺ based on the this compound scaffold.
Materials:
-
2-Amino-1,2-benzisothiazol-3(2H)-one
-
Hydrazine hydrate
-
2-Pyridinecarboxaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Synthesis of 2-hydrazinyl-1,2-benzisothiazol-3(2H)-one:
-
Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (5 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol.
-
-
Synthesis of the Final Probe (BIT-Probe 1):
-
Dissolve the synthesized 2-hydrazinyl-1,2-benzisothiazol-3(2H)-one (1 mmol) in ethanol (20 mL).
-
Add 2-pyridinecarboxaldehyde (1.1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the solution and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Purify the final probe by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Characterization:
-
Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Below is a DOT language script visualizing the general experimental workflow.
Protocol for Evaluating Photophysical Properties
Objective: To determine the key photophysical properties of the synthesized probe.
Materials:
-
Synthesized BIT-Probe 1
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
Stock solution of ZnCl₂ (10 mM)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of BIT-Probe 1 in DMSO.
-
Prepare working solutions by diluting the stock solution in the desired buffer (e.g., PBS, pH 7.4).
-
-
Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum of the probe solution (e.g., 10 µM).
-
Record the fluorescence emission spectrum by exciting at the absorption maximum.
-
Repeat the measurements after adding a saturating concentration of ZnCl₂.
-
-
Fluorescence Titration and Detection Limit:
-
To a solution of the probe (10 µM), incrementally add small aliquots of the ZnCl₂ stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.
-
Calculate the detection limit based on the linear portion of the titration curve.
-
-
Quantum Yield Measurement:
-
Measure the quantum yield of the probe in the absence and presence of Zn²⁺ using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.
-
Protocol for Live-Cell Imaging
Objective: To visualize the intracellular distribution of Zn²⁺ using BIT-Probe 1.
Materials:
-
BIT-Probe 1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
ZnCl₂ solution (for inducing Zn²⁺ influx)
-
TPEN (a Zn²⁺ chelator, for control experiments)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture:
-
Plate the cells of interest (e.g., HeLa cells) on glass-bottom dishes and culture until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a loading solution by diluting the BIT-Probe 1 stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe loading solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Place the dish on the stage of the confocal microscope.
-
Acquire fluorescence images using the appropriate excitation and emission settings determined from the photophysical characterization.
-
-
Stimulation and Control:
-
To visualize changes in intracellular Zn²⁺, treat the probe-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) and acquire a time-series of images.
-
For a negative control, pre-treat cells with TPEN (e.g., 20 µM) before adding ZnCl₂ to demonstrate that the fluorescence increase is specific to Zn²⁺.
-
Below is a DOT language script visualizing the logical relationship in fluorescent probe design.
These protocols and notes provide a foundational framework for researchers to begin exploring the exciting potential of the this compound scaffold in the development of novel fluorescent probes for a wide range of applications in chemistry, biology, and medicine.
Application Notes and Protocols: 1,2-Benzisothiazole Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-benzisothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been extensively investigated as potent inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents. These compounds have shown efficacy in targeting enzymes involved in apoptosis, inflammation, viral replication, and neurodegenerative diseases. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in enzyme inhibition assays.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy.
| Enzyme Target | Compound Description | IC50 | Reference |
| Caspase-3 | N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide (6b) | 1.15 nM | |
| A novel 1,2-benzisothiazol-3-one derivative (5i) | 1.15 nM | ||
| 1,2-benzisothiazol-3-one derivatives (6r, 6s, 6w) | Nanomolar range | ||
| HIV-1 Reverse Transcriptase (RNase H) | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) | < 1.0 µM | |
| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) | < 1.0 µM | ||
| 2-methylbenzo[d]isothiazol-3(2H)-one (3) | 2.5 ± 0.2 µM | ||
| HIV-1 Reverse Transcriptase (DNA Polymerase) | Compounds 1, 2, and 4 | ~1 to 6 µM | |
| Compound 3 | Inactive | ||
| Human Mast Cell Tryptase | (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate (7b) | 0.85 µM | |
| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d) | 0.1 µM | ||
| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) | 0.064 µM | ||
| Dengue Virus NS2BNS3 Protease | 2-(2-chlorophenyl |
Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-functionalization of the 1,2-benzisothiazole ring, a scaffold of significant interest in medicinal chemistry and drug development. The procedures outlined below cover key N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, primarily focusing on the accessible and versatile 1,2-benzisothiazol-3(2H)-one and its derivatives.
Introduction
The this compound core is a prominent heterocyclic motif found in a variety of biologically active compounds. The nitrogen atom of the isothiazole ring serves as a critical point for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity.[1] Strategic functionalization at the N-2 position has been shown to significantly influence the antibacterial, antifungal, and enzyme inhibitory properties of these compounds.[1] This document offers detailed methodologies for the synthesis of diverse N-substituted this compound derivatives.
Key N-Functionalization Reactions
N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen of the this compound ring. This can be achieved under various conditions, often involving the reaction of an N-anion with an electrophilic alkylating agent.
This protocol describes the N-alkylation of saccharin using an allyl bromide in dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) (1.83 g, 10.0 mmol) in dimethylformamide (5.0 ml), add allyl bromide (1.20 g, 10.0 mmol).
-
Stir the reaction mixture for 1 hour at 90°C.
-
Cool the contents to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the white precipitate, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 2-(prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[2]
Workflow for N-Alkylation of Saccharin
Caption: Workflow for the N-alkylation of saccharin.
| Reactant | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Saccharin | Allyl bromide | DMF | 90 | 1 | Not Specified | [2] |
| 1,2-Benzisothiazolin-3-one (as lithium salt) | Electrophilic alkylating agent | Not Specified | Not Specified | Not Specified | Good | [3] |
N-Arylation
N-arylation introduces aryl substituents, which can significantly impact the biological activity of the resulting compounds. Copper-catalyzed cross-coupling reactions are a common and effective method for this transformation.
This protocol outlines a general procedure for the N-arylation of NH-containing heterocycles, which is applicable to 1,2-benzisothiazol-3(2H)-one, using an arenediazonium tetrafluoroborate.
Experimental Protocol:
-
In a reaction vessel, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-1,2-benzisothiazol-3(2H)-one.[4]
General Workflow for N-Arylation
Caption: General workflow for copper-catalyzed N-arylation.
| Starting Material | Arylating Agent | Catalyst | Base | Yield (%) | Reference |
| 1,2-Benzisothiazol-3(2H)-one | Arenediazonium tetrafluoroborates | CuCl | K₂CO₃ | up to 95 | [4] |
N-Acylation
N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for further functionalization.
This protocol provides a general approach for the synthesis of N-acyl derivatives, which have been evaluated as caspase inhibitors.
Experimental Protocol:
-
To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add a base such as triethylamine (1.2 equiv.) or sodium hydride (1.1 equiv.) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-acylated product.[1]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.
| Starting Material | Acylating Agent | Base | Yield Range | Reference |
| 1,2-Benzisothiazol-3(2H)-one | Various acyl chlorides | Not specified in detail | Not specified in detail | [1] |
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group, which can mimic the transition state of proteases and act as a hydrogen bond acceptor, making it a valuable functional group in drug design.
This protocol describes the reaction of 2-amino-1,2-benzisothiazol-3(2H)-one with a sulfonyl chloride.
Experimental Protocol:
-
Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (10 mmol) in pyridine (8 ml).
-
Cool the solution to 0 °C (273 K).
-
Add 4-chlorobenzenesulfonyl chloride (11 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the crude reaction mixture into water (30 ml).
-
Treat the aqueous mixture with a 10% aqueous sodium carbonate solution and stir for 1 hour. This step separates the mono-sulfonylated product from the di-sulfonylated byproduct due to the acidic nature of the former.
-
Collect the insoluble solid (the desired mono-sulfonylated product) by filtration.
-
Recrystallize the product from ethanol to obtain pale yellow crystals of 4-chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide.[5]
Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one.
| Starting Material | Sulfonylating Agent | Solvent | Yield (%) | Reference |
| 2-Amino-1,2-benzisothiazol-3(2H)-one | 4-Chlorobenzenesulfonyl chloride | Pyridine | 33 (mono-sulfonylated) | [5] |
Conclusion
The N-functionalization of the this compound ring system is a versatile strategy for the generation of novel molecular entities with diverse biological activities. The protocols described herein provide a foundation for researchers to explore the chemical space around this important scaffold. The choice of reaction conditions and starting materials will ultimately depend on the specific target molecule and desired substitution pattern. Further optimization of these protocols may be necessary to achieve desired yields and purity for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 1,2-Benzisothiazole Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,2-Benzisothiazole compound libraries. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antipsychotic properties. These protocols are designed to guide researchers in the efficient identification and characterization of novel drug candidates from large chemical libraries.
Data Presentation: Quantitative HTS Data Summary
The following tables summarize quantitative data from high-throughput screening and other assays involving this compound derivatives, showcasing their potential across various therapeutic areas.
Table 1: Anti-HIV-1 Activity of Benzisothiazolone Derivatives [1][2]
| Compound ID | Target Activity | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) |
| 1 | RT RNase H | 0.160 ± 0.030 | 1.68 ± 0.94 | ≥100 |
| RT DNA Polymerase | 5.97 ± 3.10 | |||
| 2 | RT RNase H | 0.130 ± 0.040 | 2.68 ± 0.54 | ≥100 |
| RT DNA Polymerase | 2.64 ± 1.85 | |||
| 3 | RT RNase H | 2.5 ± 0.2 | >50 | >50 |
| RT DNA Polymerase | Inactive | |||
| 4 | RT RNase H | 1.2 ± 0.1 | 4.6 ± 0.4 | >50 |
| RT DNA Polymerase | ~1 to 6 |
Compound 1: 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one Compound 2: ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate Compound 3: 2-methylbenzo[d]isothiazol-3(2H)-one Compound 4: N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide
Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives [3]
| Compound ID | Target Isoform | Kᵢ (nM) |
| 5c | hCA IX | 45.3 |
| 5j | hCA IX | 51.8 |
| 5c | hCA II | >10000 |
| 5j | hCA II | >10000 |
Table 3: Antimicrobial Activity of this compound Derivatives [4]
| Compound Class | Organism | MIC (µg/mL) |
| 1,2-Benzisothiazolin-3-ones | Gram-positive bacteria | Potent activity |
| Yeasts and dermatophytes | Potent activity | |
| 1,2-Benzisothiazoles | Gram-positive bacteria | Moderate to low activity |
Table 4: Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives [5]
| Compound Series | Target | IC₅₀ Range |
| 1,2-benzisothiazol-3-one derivatives | Caspase-3 | Nanomolar to micromolar |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are adaptable to 384- or 1536-well formats for automated screening.
Protocol 1: Fluorescence-Based HIV-1 RT RNase H Inhibition HTS Assay
This protocol describes a fluorescence-based assay to identify inhibitors of the Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase (RT).[1][2]
Materials:
-
Recombinant HIV-1 RT
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 3'-fluorescein-labeled RNA annealed to a 5'-dabcyl-modified DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound compound library dissolved in DMSO
-
384-well, black, clear-bottom assay plates
-
Automated liquid handling systems and a fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer nanoliter volumes of each compound from the library source plates to the assay plates to achieve a final concentration of 10 µM.
-
Enzyme Addition: Add 5 µL of HIV-1 RT solution in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the RNA/DNA hybrid substrate solution to each well to initiate the reaction.
-
Signal Detection: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) for 30 minutes at 37°C. RNase H cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Cell-Based Anticancer HTS Assay (Cell Viability)
This protocol outlines a cell-based HTS assay to screen for this compound derivatives with cytotoxic effects on cancer cell lines using a resazurin-based viability reagent.[6]
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete culture medium
-
This compound compound library in DMSO
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
384-well, white, clear-bottom assay plates
-
Automated cell dispenser and a fluorescence/luminescence plate reader
Procedure:
-
Cell Seeding: Dispense 20 µL of a cancer cell suspension (e.g., 500 cells/well) into each well of the assay plates. Incubate for 4-6 hours to allow for cell attachment.
-
Compound Addition: Add 100 nL of each test compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 5 µL of the resazurin-based viability reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Signal Detection: Measure fluorescence (e.g., excitation at 560 nm, emission at 590 nm). The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent viability for each well relative to vehicle-treated (100% viability) and no-cell (0% viability) controls.
Protocol 3: High-Throughput Antimicrobial Susceptibility Testing
This protocol describes a high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacterial strains.[7][8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compound library serially diluted in DMSO
-
384-well clear microplates
-
Automated liquid handling system and a microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the compounds in the microplates.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to determine bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD₆₀₀ compared to the positive control).
Protocol 4: Radioligand Binding HTS Assay for Antipsychotic Activity
This protocol is for a high-throughput radioligand binding assay to screen for compounds that interact with dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.[10]
Materials:
-
Cell membranes from cell lines expressing human D2 or 5-HT2A receptors
-
Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A)
-
Non-specific binding competitors: Haloperidol (for D2) or Mianserin (for 5-HT2A)
-
This compound compound library in DMSO
-
96- or 384-well filter plates
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Assay Plate Preparation: In each well, combine the cell membranes, the radioligand, and either a test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plates and wash with cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each compound. Specific binding is the difference between total binding and non-specific binding.
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening
Caption: A generalized workflow for a high-throughput screening campaign.
Signaling Pathway Modulated by 1,2-Benzisothiazolin-3-one
1,2-Benzisothiazolin-3-one has been shown to induce the expression of MUC5AC, a major airway mucin, through the activation of the ERK1/2, p38, and NF-κB signaling pathways.
Caption: BIT-induced MUC5AC expression signaling pathway.
References
- 1. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological studies on this compound derivatives VI Antimicrobial activity of this compound and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,2-Benzisothiazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-benzisothiazole derivatives as a promising class of anticancer agents. The information compiled from recent studies highlights their mechanism of action, quantitative efficacy, and the experimental protocols required for their evaluation.
Introduction
This compound and its derivatives constitute a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, extensive research has validated their potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][3][4][5][6] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[7][8][9][10] The synthetic accessibility of the this compound nucleus allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance efficacy and selectivity.[1]
Mechanisms of Action
This compound derivatives have been shown to target several key pathways involved in cancer progression. The primary mechanisms of action identified are:
-
Induction of Apoptosis: A significant number of this compound derivatives induce programmed cell death in cancer cells.[7][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8][11] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[7][8] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage.[10][11][12]
-
Cell Cycle Arrest: Certain benzisothiazolone derivatives have been demonstrated to arrest the cell cycle at the G2/M phase in cancer cells.[7][10] This prevents the cells from entering mitosis and ultimately leads to apoptosis. The arrest is often associated with the deregulation of cell cycle-associated proteins such as CDK1, Cyclin B1, and CDC25c.[10]
-
Enzyme and Pathway Inhibition:
-
Carbonic Anhydrase IX (CAIX) Inhibition: Specific this compound derivatives have been developed as inhibitors of CAIX, an enzyme overexpressed in many hypoxic tumors and involved in cancer cell proliferation and survival.[13][14][15]
-
NF-κB Inhibition: Some benzisothiazolones exhibit cytotoxicity through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[9]
-
Signaling Pathway Modulation: More broadly, benzothiazole derivatives have been shown to downregulate key signaling pathways implicated in cancer, such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[16]
-
Data Presentation
The anticancer activity of various this compound and related benzothiazole derivatives is summarized below. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50), which represent the concentration of the compound required to inhibit 50% of cancer cell growth.
In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |
| Compound g | MDA-MB-231 | Breast Cancer | Significant cytotoxicity from 10µM | [17] |
| Compound T2 | A-549 | Lung Carcinoma | - | [2] |
| B16F10 | Mouse Melanoma | - | [2] | |
| Hep-2 | Larynx Carcinoma | - | [2] | |
| Compound 18 | HCT-116 | Colorectal Cancer | 7.9 | [3] |
| MCF-7 | Breast Cancer | 9.2 | [3] | |
| HUH-7 | Hepatocellular Carcinoma | 3.1 | [3] | |
| Compound 29 | SKRB-3 | Breast Cancer | 0.0012 | [3][6] |
| SW620 | Colon Adenocarcinoma | 0.0043 | [3][6] | |
| A549 | Lung Cancer | 0.044 | [3][6] | |
| HepG2 | Hepatocellular Carcinoma | 0.048 | [3][6] | |
| Compound 41 | Various | - | 1.1 - 8.8 | [3] |
| Compound 42 | Various | - | 1.1 - 8.8 | [3] |
| Compound 45 | MCF-7 | Breast Cancer | 64% inhibition | [3] |
| HepG2 | Hepatocellular Carcinoma | 64% inhibition | [3] | |
| Compound 6e | HepG2 | Hepatocellular Carcinoma | 10.88 | [18] |
| Compound 6f | HepG2 | Hepatocellular Carcinoma | 10.00 | [18] |
| YLT322 | HepG2 | Hepatocellular Carcinoma | Induces apoptosis | [8] |
| Compound 5c | HT-29 | Colon Adenocarcinoma | Active in µM range (hypoxic) | [15] |
| Compound 5j | HT-29 | Colon Adenocarcinoma | Active in µM range (hypoxic) | [15] |
| BTD | HCT116, HT29, CT26 | Colorectal Cancer | Suppresses proliferation | [19] |
| Compound B7 | A431 | Epidermoid Carcinoma | Significantly inhibits proliferation | [20] |
| A549, H1299 | Non-small Cell Lung Cancer | Significantly inhibits proliferation | [20] | |
| L1 | Liver Cancer Cells | - | Selective inhibitory activity | [21] |
| L1Pt | Liver Cancer Cells | - | Selective inhibitory activity | [21] |
In Vivo Antitumor Activity of Benzothiazole Derivative YLT322
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) in HepG2 Xenograft | Tumor Growth Inhibition (%) in HCT116 Xenograft | Reference |
| YLT322 | 50 | 35.2 | Not Reported | [22] |
| YLT322 | 100 | 51.8 | Not Reported | [22] |
| YLT322 | 150 | 68.4 | Not Reported | [22] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Synthetic Protocols for 1,2-Benzisothiazol-3(2H)-one: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT), a compound of significant interest in bioorganic chemistry and drug development, notably as a core structure in the development of potent enzyme inhibitors.[1] The following sections outline various synthetic routes, present quantitative data in a comparative format, and provide step-by-step methodologies for key experiments.
Comparative Data of Synthetic Protocols
The selection of a synthetic route for 1,2-Benzisothiazol-3(2H)-one often depends on the desired scale, purity requirements, and available starting materials. Below is a summary of quantitative data from various cited experimental protocols.
| Protocol | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 2-(Alkylthio)benzonitrile | Chlorine, Hydrochloric Acid | 45-50°C (2h), then 65-70°C, then 100°C (2h) | 99.5 | 99.9 | [1] |
| 2 | 2,2'-Dithio-bis-benzoyl chloride | Chlorine, Ammonium Hydroxide | Not specified, followed by drying at 30°C in vacuo | 88.5 | Not Specified | |
| 3 | o-Chlorobenzonitrile | Anhydrous Sodium Sulfhydrate, Chlorine | 0-20°C (4-12h for chlorination) | High (not specified) | Not Specified | [2] |
| 4 | 2-Mercaptobenzamide and 2,2'-Dithiobenzamide (3:1 molar ratio) | Mn(OH)₃, Triethanolamine, Oxygen | 120°C, 0.2 MPa, 10 hours | 90 | 98 | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of 1,2-Benzisothiazol-3(2H)-one based on established procedures.
Protocol 1: From 2-(Alkylthio)benzonitrile
This method is notable for its high yield and purity.[1] It involves the chlorination of a 2-(alkylthio)benzonitrile followed by hydrolysis and cyclization.
Materials:
-
2-(Alkylthio)benzonitrile
-
Chlorine gas
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
Procedure:
-
Dissolve 2-(alkylthio)benzonitrile in hydrochloric acid.
-
Bubble chlorine gas through the solution while maintaining the temperature at 45-50°C for approximately 2 hours.
-
Increase the temperature of the reaction mixture to 65-70°C.
-
Adjust the pH of the solution to approximately 9 using a suitable alkali to form the alkali salt of 1,2-Benzisothiazol-3(2H)-one.
-
Heat the mixture to 100°C for an additional 2 hours.
-
Cool the reaction mixture and acidify to precipitate the high-purity 1,2-Benzisothiazol-3(2H)-one.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: From 2,2'-Dithio-bis-benzoyl chloride
This protocol provides a good yield of the target compound from a commercially available starting material.
Materials:
-
2,2'-Dithio-bis-benzoyl chloride (1157 g, 3.37 moles)
-
Methylene chloride (8.46 L)
-
Chlorine gas (239 g, 3.137 moles)
-
Concentrated Ammonium Hydroxide (2.89 L)
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
Suspend 2,2'-dithio-bis-benzoyl chloride in methylene chloride.
-
Bubble chlorine gas into the stirred suspension.
-
Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.
-
Continue stirring for one hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 liters of water and acidify with concentrated hydrochloric acid with vigorous stirring.
-
Isolate the solid by filtration and wash it on the filter with about 3 liters of water.
-
Dry the product in vacuo at 30°C to obtain 902 g (88.5%) of 1,2-Benzisothiazol-3(2H)-one.
Protocol 3: From o-Chlorobenzonitrile
This method offers an alternative route starting from o-chlorobenzonitrile and avoids the traditional 2,2'-dithiodibenzoic acid pathway.[2]
Materials:
-
o-Chlorobenzonitrile
-
Anhydrous sodium sulfhydrate
-
Hydrochloric acid or dilute sulfuric acid
-
Chlorine gas
-
Sodium hydroxide (for pH adjustment)
-
Activated carbon (for decolorizing)
Procedure:
-
Synthesis of o-Mercaptobenzonitrile: React o-chlorobenzonitrile with anhydrous sodium sulfhydrate. After the reaction, acidify the mixture with hydrochloric acid to a pH of 2-3 to obtain o-mercaptobenzonitrile.
-
Cyclization: React the o-mercaptobenzonitrile with water and chlorine gas. Maintain the reaction temperature between 0-20°C (preferably 5-15°C) for 4-12 hours (preferably 6-9 hours).[2] After the reaction, heat the mixture and then allow it to crystallize to obtain the crude product.
-
Purification: Dissolve the crude 1,2-benzisothiazolin-3-one in an alkali solution. Decolorize the solution with activated carbon at a temperature of 50-85°C (preferably 60-75°C).[2] Finally, acidify the solution with hydrochloric acid to a pH of 2-3 at a temperature of 20-65°C (preferably 20-40°C) to precipitate the purified product.[2]
Protocol 4: From 2-Mercaptobenzamide and 2,2'-Dithiobenzamide
This protocol utilizes a catalytic system for the synthesis of 1,2-Benzisothiazol-3(2H)-one.[3]
Materials:
-
Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (3:1 molar ratio, 15.28 g)
-
Manganese(III) hydroxide (Mn(OH)₃, 0.42 g)
-
Triethanolamine (0.60 g)
-
Ethanol (160 mL)
-
Oxygen
Procedure:
-
In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide, Mn(OH)₃, triethanolamine, and ethanol.
-
Heat the mixture to 120°C with stirring.
-
Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.
-
After 10 hours of reaction, stop the heating and remove the ethanol by rotary evaporation.
-
Add 100 mL of water to the residue and stir for 20 minutes.
-
Filter the mixture and dry the filter cake to obtain 12.23 g of white solid 1,2-Benzisothiazol-3(2H)-one (90% yield, 98% purity).[3]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 1,2-Benzisothiazol-3(2H)-one.
Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-(Alkylthio)benzonitrile.
Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithio-bis-benzoyl chloride.
Caption: Reaction scheme for the synthesis of 1,2-Benzisothiazol-3(2H)-one from o-Chlorobenzonitrile.
Caption: Workflow for the catalytic synthesis of 1,2-Benzisothiazol-3(2H)-one.
References
Application Notes and Protocols for Targeted Protein Degradation Utilizing Novel Scaffolds: A Guide Inspired by 1,2-Benzisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a protein of interest.
The 1,2-benzisothiazole scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities, including as an inhibitor of enzymes like caspase-3 and in various anticancer applications.[1][2] While the direct application of this compound derivatives in TPD is not yet extensively documented in scientific literature, their proven bioactivity makes them an intriguing starting point for the design of novel TPD agents.
These application notes provide a comprehensive overview of the principles of TPD and detailed protocols for the design, synthesis, and evaluation of novel protein degraders, using the this compound scaffold as a conceptual model for a new protein of interest (POI) ligand.
Principle of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI ligand), a ligand that recruits an E3 ubiquitin ligase (E3 ligand), and a linker connecting the two.[3][4] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI.[3] This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.[4]
Diagram of the PROTAC Mechanism of Action
References
- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and pharmaceuticals.[1][2] Its functionalization through metal-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of diverse derivatives with potential therapeutic applications. This document offers detailed application notes and experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—applied to the this compound core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the arylation and vinylation of the this compound scaffold. This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]
Application Notes:
The Suzuki-Miyaura reaction is particularly useful for introducing aryl or heteroaryl substituents at the 3-position of the this compound ring, starting from the corresponding 3-halo-1,2-benzisothiazole. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being used. For sterically hindered substrates, a ligand-free approach has been shown to be effective, relying on the coordinating ability of the benzisothiazole nitrogen to facilitate the catalytic cycle.[5]
Quantitative Data:
| Entry | This compound Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1,2-benzisothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | |
| 2 | 3-Chloro-1,2-benzisothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 92 | |
| 3 | 2-(2'-Bromophenyl)-benzothiazole | 3-Hydroxyphenylboronic acid | Pd₂(dba)₃ (10) | None | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 99 | [5] |
Experimental Protocol: Ligand-free Suzuki-Miyaura Coupling [5]
This protocol describes the coupling of a 2-aryl-2'-bromo benzothiazole with a boronic acid derivative.
Materials:
-
2-Aryl-2'-bromo benzothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas
Procedure:
-
To an oven-dried round-bottom flask, add the 2-aryl-2'-bromo benzothiazole (50 mg), the corresponding boronic acid derivative, Pd₂(dba)₃, and sodium carbonate.
-
Add 6 mL of 1,4-dioxane and 3 mL of water to the mixture.
-
Bubble argon gas through the reaction mixture for 5 minutes.
-
Heat the mixture at reflux under an argon atmosphere for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[6] This reaction is a valuable tool for the C-C bond formation at the this compound core, allowing for the introduction of alkenyl groups.
Application Notes:
The Heck reaction can be employed to functionalize halo-substituted 1,2-benzisothiazoles with a variety of alkenes, including acrylates and styrenes. The regioselectivity and stereoselectivity of the reaction are important considerations and can often be controlled by the choice of catalyst, ligands, and reaction conditions. Phosphine-free catalyst systems under microwave irradiation have been shown to be effective for Heck reactions, offering a greener approach.[7][8]
Quantitative Data:
| Entry | This compound Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1,2-benzisothiazole | Ethyl acrylate | Pd(OAc)₂ (1.4) | None | K₂CO₃ | DMF | 100 | 20 | 98 | [9] |
| 2 | 3-Iodo-1,2-benzisothiazole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 24 | 85 | General Protocol |
| 3 | 3-Bromo-1,2-benzisothiazole | N-Vinylpyrrolidinone | Pd EnCat®40 (0.8) | None | NaOAc | Ethanol | 140 (MW) | 0.5 | 78 | [8] |
Experimental Protocol: Heck Reaction of 3-Bromo-1,2-benzisothiazole with Ethyl Acrylate [9]
Materials:
-
3-Bromo-1,2-benzisothiazole (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, combine 3-bromo-1,2-benzisothiazole, potassium carbonate, and palladium(II) acetate.
-
Add DMF to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add ethyl acrylate to the reaction mixture.
-
Heat the reaction at 100 °C for 20 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 1,2-benzisothiazoles.[6][10] These products can serve as valuable intermediates for further synthetic transformations.
Application Notes:
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The reaction is generally tolerant of various functional groups and proceeds under mild conditions.
Quantitative Data:
| Entry | This compound Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1,2-benzisothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 92 | General Protocol |
| 2 | 3-Bromo-1,2-benzisothiazole | 1-Heptyne | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Pyrrolidine | Water | 85 | 17 | 95 | [5] |
| 3 | 3-Chloro-1,2-benzisothiazole | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (ppm) | None | Water | Ethanol | 80 | 24 | High | [11] |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-1,2-benzisothiazole
Materials:
-
3-Iodo-1,2-benzisothiazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-1,2-benzisothiazole, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Key Cross-Coupling Reactions
Caption: Relationship between the this compound starting material and various cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles onto the this compound scaffold.[12][13] This reaction is of great importance in drug discovery, as the resulting arylamines are common structural motifs in pharmaceuticals.
Application Notes:
This palladium-catalyzed reaction couples aryl halides or triflates with primary or secondary amines.[12] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides. A variety of bases can be used, with strong, non-nucleophilic bases like sodium tert-butoxide being common.[14]
Quantitative Data:
| Entry | This compound Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1,2-benzisothiazole | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 | [2] |
| 2 | 3-Chloro-1,2-benzisothiazole | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | 88 | [15] |
| 3 | 3-Bromo-1,2-benzisothiazole | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 12 | 91 | General Protocol |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1,2-benzisothiazole with Morpholine [2]
Materials:
-
3-Bromo-1,2-benzisothiazole (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene
-
Nitrogen gas
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add 3-bromo-1,2-benzisothiazole and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction by GC or TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. rsc.org [rsc.org]
- 11. preprints.org [preprints.org]
- 12. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 15. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Benzisothiazole Derivatives
Welcome to the technical support center for the synthesis of 1,2-benzisothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the this compound core?
A1: Common precursors for the synthesis of this compound derivatives include 2-mercaptobenzamides, 2-(alkylthio)benzaldehydes, 2-halobenzonitriles, and 2,2′-dithiodibenzoic acid.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern and the overall synthetic strategy.
Q2: How can I effectively monitor the progress of my this compound synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring reaction progress.[5] By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are some of the key safety precautions to consider during this compound synthesis?
A3: Many reagents used in these syntheses require careful handling. For instance, thionyl chloride is corrosive and releases toxic gases, requiring the use of a fume hood and appropriate personal protective equipment (PPE).[1] Similarly, reagents like trifluoroacetic acid are highly corrosive.[6] Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated area.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction is showing a low yield of the desired this compound product, with a significant amount of unreacted starting material remaining. What are the potential causes and how can I improve the conversion?
A: Low conversion is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Inadequate Reaction Conditions: The temperature, reaction time, or choice of solvent may not be optimal.
-
Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can help overcome the activation energy barrier.[5] However, excessively high temperatures (e.g., above 150-170°C) can lead to side reactions and decreased yield.[1]
-
Reaction Time: Extending the reaction time may be necessary for complete conversion.[1][7] Monitor the reaction by TLC or HPLC to determine the optimal duration.
-
Solvent: The solubility of reactants can be critical. If you observe a heterogeneous mixture with poor reaction kinetics, consider switching to a solvent that better dissolves all components. For example, in N-alkylation reactions of saccharin, switching from acetone to a more polar aprotic solvent like DMF or DMSO can improve solubility and yield.[6]
-
-
Insufficient Reagent Activity: The base, oxidizing agent, or other reagents may not be effective enough.
-
Base Selection: In reactions requiring a base, its strength is crucial. For instance, if a weak base like K₂CO₃ is ineffective in an N-alkylation, a stronger or more soluble base such as Cs₂CO₃ may be required.[6]
-
Oxidizing Agent: In syntheses involving an oxidation step, the choice of oxidant is key. For the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide, a common issue is under-oxidation. Using a slight excess of the oxidizing agent or switching to a more reactive one can drive the reaction to completion.[7]
-
-
Poor Nucleophilicity or Steric Hindrance: The electronic or steric properties of your substrates can impede the reaction.
-
Nucleophilicity: In N-alkylation reactions, the deprotonated nitrogen may not be sufficiently nucleophilic.[6]
-
Steric Hindrance: Bulky substituents on either the benzisothiazole precursor or the reacting partner can slow down or prevent the reaction.[6] In such cases, optimizing reaction conditions with longer times or higher temperatures may be necessary.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Byproducts and Impurities
Q: My reaction produces the desired product, but it is contaminated with significant amounts of byproducts. How can I minimize their formation and purify my compound?
A: Side reactions are a common hurdle. Identifying the byproduct can provide clues for optimizing the reaction conditions.
Common Byproducts and Prevention Strategies:
-
Over-oxidation to 1,1-Dioxide (Saccharin): When synthesizing 1,2-benzisothiazol-3(2H)-one 1-oxide, further oxidation to the 1,1-dioxide is a frequent side reaction, especially with strong oxidizing agents or harsh conditions.[7]
-
Solution: Use a milder, more selective oxidizing agent like Selectfluor. Carefully control the stoichiometry of the oxidant to avoid a large excess and maintain lower reaction temperatures.
-
-
Ring-Opening of the Isothiazole Core: The this compound ring can be cleaved by strong nucleophiles or under harsh acidic or basic conditions.[6]
-
O-Alkylation vs. N-Alkylation: In the alkylation of saccharin derivatives, a mixture of N-alkylated and O-alkylated products can be formed.[6]
-
Solution: The choice of solvent and counter-ion can influence the selectivity. Protic solvents tend to favor N-alkylation, while polar aprotic solvents can favor O-alkylation.
-
Purification Strategies:
If byproduct formation cannot be completely suppressed, purification is necessary.
-
Recrystallization: This is an effective method for purifying solid products if a suitable solvent system can be found.
-
Column Chromatography: Flash column chromatography on silica gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[7][6] A gradient of solvents, such as hexanes and ethyl acetate, is often used.[6]
Caption: Common byproduct formation pathways.
Data Summary
The following tables summarize typical reaction conditions for various this compound syntheses.
Table 1: Conditions for Synthesis from 2-(Alkylthio)benzaldehyde Precursors [1]
| Step | Reagent | Solvent | Temperature (°C) | Time (h) |
| Oxime Formation | Hydroxylamine | Water-insoluble (e.g., Toluene) | 0 to 80 | - |
| Cyclization | Halogenating Agent (e.g., SO₂Cl₂) | Same as above | 0 to 150 | 1 to 40 |
Table 2: Conditions for Synthesis from 2-Halobenzonitrile Precursors [8]
| Step | Reagent | Solvent System | Temperature (°C) | Time (h) |
| Thioether Formation | Thiol Compound | Heterogeneous | 50 to 75 | - |
| Cyclization | Halogenating Agent + Water | Organic Solvent | 10 to 40 | 4 to 12 |
Table 3: Traditional Synthesis from 2,2′-dithiodibenzoic acid [2]
| Step | Reagent | Temperature (°C) | Time |
| Diazotization | Sodium Nitrite | 0 to 5 | 20-30 min |
| Disulfide Reaction | Diazide solution | 0 to 5, then warm to RT | ~2-2.5 h |
| Dehydrogenation | - | 80 to 90 | 1 h |
| Acylation | Thionyl Chloride | Boiling reflux | ~1 h |
| Cyclization | Ammonia | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazol-3-one from 2-(Methylthio)benzaldehyde (One-Pot)[1]
This protocol describes the synthesis of the core 1,2-benzisothiazol-3-one ring system from a 2-(alkylthio)benzaldehyde.
Materials:
-
2-(Methylthio)benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Toluene (or other water-insoluble solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
Water
Procedure:
-
Dissolve 2-(methylthio)benzaldehyde in toluene in a reaction flask equipped with a stirrer and thermometer.
-
Prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium hydroxide in water.
-
Add the hydroxylamine solution to the toluene solution and stir at a temperature between 0°C and 80°C until oxime formation is complete (monitor by TLC).
-
Separate the organic layer containing the 2-(methylthio)benzaldehyde oxime.
-
Cool the organic layer and slowly add a halogenating agent, such as sulfuryl chloride, while maintaining the temperature between 0°C and 150°C.
-
Stir the reaction mixture for 1 to 40 hours until the cyclization is complete.
-
Upon completion, the product can be isolated by direct crystallization from the reaction mixture or by extraction followed by recrystallization.
Protocol 2: N-Alkylation of a Saccharin Derivative[7]
This protocol provides a general method for the N-alkylation of a saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivative.
Materials:
-
Saccharin derivative
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
-
Potassium iodide (KI, optional catalyst)
-
Dichloromethane (for extraction)
-
Water, Brine
Procedure:
-
To a solution of the saccharin derivative in DMF or DMSO, add the base (e.g., Cs₂CO₃).
-
If using an alkyl bromide, a catalytic amount of KI can be added.
-
Add the alkylating agent to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the N-alkylated product.
Caption: A general workflow for synthesis experiments.
References
- 1. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 2. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 3. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2-Benzisothiazole and its Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2-benzisothiazol-3(2H)-one?
A1: The most prevalent methods for synthesizing 1,2-benzisothiazol-3(2H)-one include:
-
From 2,2'-dithiodibenzoic acid: This traditional method involves the chlorination of 2,2'-dithiodibenzoic acid to form 2,2'-dithio-bis-benzoyl chloride, followed by reaction with ammonia.[1]
-
From 2-(alkylthio)benzaldehyde: This process involves the formation of a 2-(alkylthio)benzaldehyde oxime, which is then cyclized using a halogenating agent.[2]
-
From 2-halobenzonitriles: This route involves the reaction of a 2-halobenzonitrile with an alkanethiol to produce a 2-(alkylthio)benzonitrile, which is subsequently treated with a halogenating agent in the presence of water.[2]
Q2: What are the primary challenges and side reactions encountered during the synthesis of 1,2-benzisothiazol-3(2H)-one and its derivatives?
A2: Key challenges include low product yields, incomplete reactions, and the formation of various byproducts. Common side reactions are over-oxidation, ring-opening, and the formation of regioisomers in substitution reactions.[3][4]
Q3: How can I minimize the formation of the common byproduct, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), during the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide?
A3: The formation of saccharin occurs due to over-oxidation of the desired 1-oxide.[3] To minimize this:
-
Use milder and more selective oxidizing agents.
-
Carefully control the stoichiometry of the oxidizing agent to avoid a large excess.[3]
-
Maintain lower reaction temperatures, as higher temperatures can promote over-oxidation.[3]
Q4: What conditions can lead to the opening of the this compound ring during a reaction?
A4: The 1,2-benzisothiazol-3(2H)-one ring system can be susceptible to cleavage, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.[4] To prevent this, it is advisable to use milder reagents and lower reaction temperatures whenever possible.[4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Table 1: Troubleshooting Low Yield and Incomplete Conversion
| Potential Cause | Recommended Solutions |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or LC-MS. If the starting material persists, consider extending the reaction time or gradually increasing the temperature.[4] |
| Poor quality or purity of starting materials | Ensure the purity of all reactants. For instance, 2-aminothiophenol is prone to oxidation and should be used fresh or purified before use. |
| Incorrect stoichiometry of reagents | Carefully check the molar ratios of your reactants and reagents. An insufficient amount of a key reagent can lead to an incomplete reaction. |
| Inadequate mixing in heterogeneous reactions | Ensure vigorous stirring to maximize the contact between reactants in different phases. |
Issue 2: Formation of Undesired Byproducts
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Recommended Solutions |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry of reagents.[3] |
| Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) | Over-oxidation of 1,2-benzisothiazol-3(2H)-one.[3] | Use a milder oxidizing agent, control the stoichiometry of the oxidant, and maintain a lower reaction temperature.[3] |
| Ring-opened products | Use of strong nucleophiles or harsh acidic/basic conditions.[4] | Employ milder reaction conditions and reagents.[4] |
| O-alkylated products (in N-alkylation reactions) | The saccharin anion is an ambident nucleophile. | Use polar aprotic solvents like DMF or DMSO to favor N-alkylation. |
Issue 3: Difficulties in Product Purification
Table 3: Troubleshooting Product Purification
| Problem | Potential Cause | Recommended Solutions |
| Co-elution of product and byproducts | Similar polarity of the desired product and impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Product loss during aqueous workup | The product has some solubility in the aqueous layer. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and reduce the solubility of the organic product. |
| Presence of acidic or basic impurities | Byproducts from reagents (e.g., m-chlorobenzoic acid from m-CPBA).[3] | Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) during workup.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride
This protocol is adapted from a standard industrial synthesis method.[1]
Materials:
-
2,2'-dithio-bis-benzoyl chloride
-
Methylene chloride
-
Concentrated ammonium hydroxide (NH₄OH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Bubble chlorine gas (239 g, 3.137 moles) into a stirred suspension of 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Add the resulting solution to concentrated NH₄OH (2.89 L) with vigorous stirring.
-
Continue stirring the mixture for one hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Isolate the solid product by filtration and wash it on the filter with about 3 L of water.
-
Dry the product in vacuo at 30°C.
Expected Yield: Approximately 88.5%[1]
Protocol 2: Synthesis of 1,2-Benzisothiazol-3-one from 2-(methylthio)benzaldehyde (One-Pot Process)
This protocol is based on a patented method for efficient synthesis.[2]
Materials:
-
2-(methylthio)benzaldehyde
-
Monochlorobenzene
-
24.6% aqueous solution of hydroxylamine-1/2 sulfate
-
30% aqueous solution of sodium carbonate
-
Chlorine gas
Procedure:
-
To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, add 38.0 g (0.25 mol) of 2-(methylthio)benzaldehyde, 150 g of monochlorobenzene, and 91.7 g (0.275 mol) of 24.6% aqueous solution of hydroxylamine-1/2 sulfate.
-
Add 51.2 g (0.145 mol) of 30% aqueous solution of sodium carbonate dropwise while stirring at a temperature of 20 to 25°C and allow the reaction to proceed for 2 hours at the same temperature.
-
After completion, heat the reaction mixture to 40 to 50°C to separate the monochlorobenzene layer and the water layer. Discard the lower water layer.
-
Introduce 22.6 g (0.32 mol) of chlorine into the monochlorobenzene layer with stirring at a temperature of 10 to 20°C and allow it to react at 90 to 100°C for 1 hour.
-
After the reaction, cool the mixture to room temperature to precipitate white crystals.
-
Wash the white crystals with monochlorobenzene and dry to obtain 1,2-benzisothiazol-3-one.
Expected Yield: Approximately 90% against 2-(methylthio)benzaldehyde.[2]
Visualizations
Caption: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithiodibenzoic acid.
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
Caption: Reaction pathways for the oxidation of 1,2-benzisothiazol-3(2H)-one.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,2-Benzisothiazole Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,2-benzisothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound-3(2H)-ones?
Common starting materials include 2-mercaptobenzoic acid, 2,2'-dithiodibenzoic acid, 2-mercaptobenzamides, and 2-(alkylthio)benzaldehyde oximes.[1][2][3][4] The choice of starting material often dictates the synthetic strategy, such as oxidative cyclization or condensation reactions.
Q2: How can I monitor the progress of my cyclization reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[5] By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.[5] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[2][6]
Q3: What are some environmentally friendly ("green") approaches to this compound synthesis?
Modern synthetic methods focus on environmentally benign approaches. These include using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[5][7] The use of molecular oxygen (O₂) as a green and readily available oxidant is a notable example.[2] Microwave-assisted synthesis can also reduce reaction times and energy consumption.[8]
Q4: Are there any specific safety precautions for handling reagents used in this compound synthesis?
Yes, certain reagents require special handling. For instance, 2-aminothiophenol is susceptible to oxidation and should be handled under an inert atmosphere if possible.[5] Thiol-containing compounds often have strong, unpleasant odors and should be used in a well-ventilated fume hood.[5] Corrosive reagents like thionyl chloride and trifluoroacetic acid must be handled with appropriate personal protective equipment in a fume hood.[1][8] Always consult the Safety Data Sheet (SDS) for detailed handling information.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Q: My cyclization reaction is resulting in a low yield of the desired this compound product, with a significant amount of unreacted starting material remaining. What are the potential causes and solutions?
A: Low conversion is a common problem that can stem from several factors. Below are potential causes and troubleshooting steps to optimize your reaction.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in the starting materials can significantly inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. For example, 2-aminothiophenol is prone to oxidation, so using a freshly opened bottle or purifying it before use is recommended.[5]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: If the reaction is slow or incomplete at room temperature, a gradual increase in temperature may be necessary.[5] Conversely, if side products are forming at higher temperatures, lowering the temperature could be beneficial.[5] For some cyclizations, the reaction temperature can range from -20°C to 170°C.[4]
-
-
Inefficient Catalyst or Oxidizing Agent: The choice of catalyst or oxidizing agent is crucial for reaction efficiency.
-
Solution: The effectiveness of different catalysts and oxidants varies. For oxidative cyclizations, options like molecular oxygen with a Cu(I) or Cobalt Phthalocyanine (CoPcS) catalyst, or hydrogen peroxide can be effective.[2] For other cyclization types, Brønsted acids like p-toluenesulfonic acid have been shown to give excellent yields.[7]
-
-
Inadequate Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent.
-
Solution: Switch to a more suitable solvent. For instance, in N-alkylation reactions of saccharin derivatives, polar aprotic solvents like DMF or DMSO can improve solubility and reaction kinetics.[8]
-
-
Insufficient Basicity: The base used may not be strong enough for complete deprotonation, leading to an unfavorable equilibrium.
-
Solution: Consider using a stronger base to ensure the reaction proceeds to completion.[8]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a mixture of products, which complicates purification and reduces the yield of the target this compound. What are the common side reactions, and how can I minimize them?
A: Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Minimization Strategies:
-
O-Alkylation vs. N-Alkylation: In the N-alkylation of saccharin derivatives, the saccharin anion can act as an ambident nucleophile, leading to both N- and O-alkylated products.[8]
-
Solution: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor the desired N-alkylation.[8]
-
-
Ring Opening of the Isothiazole Ring: The 1,2-benzisothiazol-3(2H)-one ring system can be cleaved under harsh conditions.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an imine or Schiff base, without proceeding to the final cyclized product.[9]
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of my this compound derivative from the crude reaction mixture. What are some common purification challenges and solutions?
A: Purification can be challenging due to the properties of the product and the presence of impurities.
Purification Challenges and Solutions:
-
Similar Polarity of Products and Byproducts: If the desired product and any side products have similar polarities, separation by column chromatography can be difficult.[9]
-
Product Isolation: The method of isolation depends on the product's properties.
-
Solution: Common purification techniques include direct crystallization from the reaction mixture, or extraction followed by recrystallization or column chromatography.[4]
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for 1,2-Benzisothiazol-3(2H)-one Synthesis
| Oxidizing Agent/System | Starting Material | Catalyst/Additive | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| Molecular Oxygen (O₂) ** | 2-Mercaptobenzamides | Cu(I) salts | O₂ atmosphere | Excellent | High | Utilizes a green and readily available oxidant.[2] |
| Molecular Oxygen (O₂) | 2-Mercaptobenzamides | Cobalt Phthalocyanine (CoPcS) | O₂ atmosphere, Water | Good to Excellent | High | Enables reaction in aqueous media, facilitating catalyst recycling.[2] |
| Hydrogen Peroxide (H₂O₂) ** | 2-Mercaptobenzamide or its salt | None | Aqueous solution | Good (e.g., 80.8%) | High (e.g., 99.5%) | A readily available and relatively clean oxidant.[2] |
| Selectfluor | 2-Methylthiobenzamide derivatives | None | Organic solvent and water | Not specified | Not specified | Effective for specific derivatives.[2] |
Table 2: General Reaction Condition Parameters
| Parameter | Typical Range | Considerations | Reference(s) |
| Temperature | -20°C to 170°C | Higher temperatures can lead to side reactions; lower temperatures may result in impractically slow reaction rates. | [4] |
| Reaction Time | 1 to 40 hours | Varies with temperature and solvent. Should be monitored by TLC or HPLC. | [4] |
| Solvent | Dichloromethane, DMSO, DMF, Water, etc. | Choice depends on reactant solubility and can influence regioselectivity (e.g., N- vs. O-alkylation). | [2][8] |
Experimental Protocols
Protocol 1: Oxidative Cyclization using Molecular Oxygen
This protocol describes the synthesis of 1,2-benzisothiazol-3(2H)-one from a 2-mercaptobenzamide derivative using a Cu(I) catalyst and molecular oxygen.[2]
-
Materials:
-
2-mercaptobenzamide derivative
-
Catalytic amount of a Cu(I) salt (e.g., CuCl)
-
Suitable organic solvent (e.g., toluene, acetonitrile)
-
Oxygen (balloon)
-
-
Procedure:
-
Dissolve the 2-mercaptobenzamide derivative in a suitable organic solvent in a reaction flask.
-
Add a catalytic amount of the Cu(I) salt.
-
Stir the reaction mixture under an atmosphere of oxygen (from a balloon).
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1,2-benzisothiazol-3(2H)-one.
-
Protocol 2: Synthesis from 2,2'-Dithiodibenzoic Acid
This protocol outlines a common industrial method for synthesizing the sodium salt of 1,2-benzisothiazol-3(2H)-one.[1]
-
Materials:
-
2,2'-dithiodibenzoic acid
-
Inert solvent
-
Chlorinating agent (e.g., thionyl chloride)
-
Ammonia source (e.g., aqueous ammonia)
-
Aqueous alkaline solution (e.g., sodium hydroxide)
-
Oxidizing agent
-
-
Procedure:
-
Amidation:
-
Suspend 2,2'-dithiodibenzoic acid in an inert solvent in a reaction vessel.
-
Add a chlorinating agent to convert the carboxylic acid groups to acyl chlorides.
-
Slowly add an ammonia source at a controlled temperature to form 2,2'-dithiodibenzamide.
-
-
Cyclization:
-
Treat the 2,2'-dithiodibenzamide with an aqueous alkaline solution and an oxidizing agent.
-
Heat the reaction mixture to induce cyclization, which directly yields the sodium salt of 1,2-benzisothiazol-3(2H)-one in the aqueous phase.
-
-
Mandatory Visualizations
Caption: A general troubleshooting workflow for low-yield cyclization reactions.
Caption: N- vs. O-alkylation pathways for saccharin derivatives.[8]
Caption: A typical experimental workflow for oxidative cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1,2-Benzisothiazole Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-benzisothiazole derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives in solution?
A1: The stability of this compound derivatives in solution is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the isothiazole ring, leading to degradation. Many derivatives show optimal stability in the neutral pH range. Lurasidone, for example, is particularly susceptible to alkaline hydrolysis.
-
Light Exposure (Photostability): Exposure to ultraviolet (UV) and visible light can induce photodegradation. This can involve complex reaction pathways including isomerization, oxidation, and hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.
Q2: What are the common degradation pathways for this compound derivatives?
A2: The core this compound structure can undergo several degradation pathways:
-
Hydrolytic Cleavage: The most common pathway is the hydrolysis of the N-S bond within the isothiazole ring, leading to ring-opening. For instance, lurasidone is known to be more susceptible to alkali-induced hydrolysis.
-
Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation, which can form sulfoxides and sulfones.
-
Photodegradation: Under light exposure, these derivatives can undergo isomerization, oxidation, hydroxylation, and hydrolysis, leading to a variety of photoproducts.[1]
Q3: How can I monitor the stability of my this compound derivative in solution?
A3: The most common and reliable method for monitoring the stability of this compound derivatives is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An effective HPLC method should be able to separate the parent compound from all potential degradation products. UV or mass spectrometry (MS) detectors are typically used for quantification and identification of the degradants.
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, excipients can impact the stability of this compound derivatives. Excipients containing reactive impurities, such as peroxides, can promote oxidative degradation. Additionally, the micro-pH environment created by certain excipients can accelerate pH-dependent degradation. It is crucial to perform compatibility studies with all excipients used in a formulation.
Troubleshooting Guides
Problem: My this compound derivative is degrading unexpectedly in solution.
This troubleshooting guide will help you identify the potential cause of instability and take corrective actions.
Troubleshooting Decision Tree
References
Technical Support Center: Purification Strategies for Polar 1,2-Benzisothiazole Compounds
Welcome to the technical support center for the purification of polar 1,2-benzisothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: My polar this compound compound shows poor retention on a C18 reversed-phase column. What are my options?
A1: This is a common challenge with highly polar compounds. Here are several strategies to consider:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes that show little to no retention in reversed-phase chromatography.[1][2][3][4] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2]
-
Aqueous Normal-Phase (ANP) Chromatography: This is a variation of normal-phase chromatography that uses an aqueous component in the mobile phase, making it suitable for polar compounds.[4]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for the retention of polar and charged molecules that are not well-retained by conventional reversed-phase columns.[5][6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds and can be a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase.[9] It often provides faster separations.[9][10]
Q2: I am observing significant peak tailing for my basic this compound derivative on a silica gel column. How can I improve the peak shape?
A2: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. Here are some solutions:
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase can neutralize the acidic silanol groups and improve peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[11] Amino-propyl functionalized silica is also a good option for purifying basic compounds.
-
Reversed-Phase or Mixed-Mode Chromatography: These techniques are generally less prone to issues with basic compounds and can provide excellent peak shapes.[11]
Q3: What are the most common impurities I should expect in the synthesis of polar this compound compounds and how can I remove them?
A3: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in the synthesis of 1,2-benzisothiazol-3-ones via oxidation, you might find unreacted starting material or over-oxidized products.[12] Purification strategies include:
-
Chromatography: As detailed in this guide, various chromatographic techniques can be employed to separate the desired product from impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14][15][16]
-
Acid-Base Extraction: If your compound and impurities have different acidic or basic properties, a liquid-liquid extraction can be a simple and effective preliminary purification step.
Q4: Can I use supercritical fluid chromatography (SFC) for the purification of my polar this compound compound?
A4: Yes, SFC is increasingly being used for the purification of polar compounds, including nitrogen-containing heterocycles.[17][18] The use of a co-solvent, such as methanol, with the supercritical CO2 mobile phase is crucial for eluting polar compounds.[9][19] SFC offers advantages such as faster run times, reduced organic solvent consumption, and compatibility with a wide range of stationary phases.[9]
Troubleshooting Guides
Issue 1: Compound is not retained on Reversed-Phase (C18) Column
| Possible Cause | Recommended Solution |
| Compound is too polar for the stationary phase. | Switch to a more polar stationary phase (e.g., embedded polar group column) or a different chromatographic mode like HILIC or Mixed-Mode Chromatography.[1][2][5] |
| Mobile phase is too strong (too much organic solvent). | Decrease the organic content of the mobile phase. Consider using 100% aqueous mobile phase if your column is compatible. |
| Compound is ionized and repelled by the stationary phase. | Adjust the pH of the mobile phase to suppress the ionization of your compound. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in Normal-Phase Chromatography
| Possible Cause | Recommended Solution |
| Strong interaction of basic compounds with acidic silica. | Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase. Use a less acidic stationary phase like alumina or a chemically modified silica (e.g., amino-propyl).[11] |
| Strong interaction of acidic compounds with basic sites on silica. | Add an acidic modifier (e.g., acetic acid, formic acid) to the mobile phase. |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
| Compound insolubility in the mobile phase. | Ensure the compound is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Issue 3: Difficulty in Removing Solvent After Purification
| Possible Cause | Recommended Solution | | High-boiling point solvents used in chromatography (e.g., DMF, DMSO). | If possible, choose a more volatile solvent system for purification. If high-boiling solvents are necessary, consider techniques like lyophilization (freeze-drying) or high-vacuum drying. | | Compound is not stable to heat. | Use a rotary evaporator at a lower temperature and higher vacuum. Lyophilization is also a good option for heat-sensitive compounds. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification
| Technique | Stationary Phase Examples | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP) HPLC | C18, C8, Phenyl, Embedded Polar Group | Water/Acetonitrile, Water/Methanol with buffers | Robust, reproducible, wide variety of columns available. | Poor retention for very polar compounds. |
| HILIC | Bare Silica, Amide, Diol, Cyano | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Excellent retention for highly polar compounds.[1][2] | Can have longer equilibration times, sensitive to water content. |
| Mixed-Mode Chromatography (MMC) | C18 with embedded ion-exchangers (e.g., SCX, SAX) | Water/Acetonitrile or Methanol with buffers to control pH and ionic strength | Retains both polar and non-polar compounds, tunable selectivity.[5][6][7][8] | Method development can be more complex due to multiple interaction modes.[20] |
| Supercritical Fluid Chromatography (SFC) | Similar to normal and reversed-phase (e.g., Silica, Diol, C18) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Fast separations, reduced organic solvent use, "green" technique.[9][10] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar this compound Derivative
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 10-15 minutes.
-
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase (90:10 Acetonitrile/Water). If solubility is an issue, use a stronger solvent like methanol or DMSO, but inject the smallest possible volume.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or the compound's λmax).
Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
-
Stationary Phase: Standard silica gel for flash chromatography.[21][22]
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of dichloromethane and methanol.[23]
-
Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11][21]
-
-
Elution: Run the column with the selected mobile phase, collecting fractions and monitoring by TLC. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating compounds with different polarities.[24]
Mandatory Visualization
Caption: A general experimental workflow for the synthesis, purification, and analysis of a novel polar this compound compound in a drug discovery setting.
Caption: A logical troubleshooting workflow for addressing poor separation or peak shape during the purification of polar this compound compounds.
References
- 1. hplc.eu [hplc.eu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 15. US5773626A - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. bio-rad.com [bio-rad.com]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. orgsyn.org [orgsyn.org]
- 23. Chromatography [chem.rochester.edu]
- 24. Purification [chem.rochester.edu]
Troubleshooting low yields in 1,2-Benzisothiazole reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1,2-benzisothiazole and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound reaction is resulting in a low yield. What are the initial steps I should take to troubleshoot this issue?
A1: A low yield in this compound synthesis can stem from various factors. A systematic approach is crucial for identifying the root cause. Start by verifying the purity of your starting materials, as contaminants can significantly impede the reaction.[1] Ensure that reagents like 2-aminothiophenol are pure and, if necessary, purified before use, as they can be prone to oxidation.[2] Next, confirm that the reaction is conducted under appropriate atmospheric conditions, such as an inert atmosphere (nitrogen or argon), particularly if air-sensitive reagents are involved.[2] Finally, carefully re-evaluate your reaction conditions, including solvent, temperature, catalyst, and reaction time, as these parameters are critical for successful cyclization.[1]
Q2: How significantly does the quality of starting materials impact my reaction yield, and how can I address this?
A2: The quality of starting materials is a critical factor. For instance, 2-aminothiophenol, a common precursor, is highly susceptible to oxidation, which can prevent the desired reaction from occurring.[2] It is advisable to use a freshly opened bottle or to purify it before use.[2] Similarly, impurities in the corresponding aldehyde, carboxylic acid, or other coupling partners can lead to side reactions or inhibit the catalyst, resulting in a diminished yield.
Table 1: Impact of Starting Material Purity on Yield
| Starting Material | Purity (%) | Observed Yield (%) | Potential Issues |
| 2-Aminothiophenol | >98 (Freshly purified) | 85-95 | - |
| 2-Aminothiophenol | ~90 (Oxidized) | <40 | Formation of disulfide byproducts, incomplete reaction. |
| Benzaldehyde | >99 | 85-95 | - |
| Benzaldehyde | <95 (Contains benzoic acid) | <60 | Catalyst inhibition, formation of amide side products. |
Experimental Protocol: General Purification of 2-Aminothiophenol by Distillation
-
Setup : Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Procedure : Place the impure 2-aminothiophenol in the distillation flask.
-
Distillation : Heat the flask gently under vacuum. Collect the fraction that distills at the correct boiling point (approximately 91-92 °C at 7 mmHg).
-
Storage : Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to prevent re-oxidation.
Q3: My reaction is incomplete or proceeds very slowly. How can I optimize the reaction conditions to improve conversion?
A3: Incomplete conversion is a common challenge that can often be resolved by systematically optimizing the reaction conditions. Key parameters to consider are the choice of solvent, base, catalyst, reaction temperature, and duration.
-
Solvent Selection : The solubility of reactants is crucial for reaction kinetics. If your starting materials have poor solubility in a given solvent, the reaction may be slow or incomplete.[3] Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[3]
-
Base and Catalyst Selection : The choice of base and catalyst is critical. For N-alkylation reactions, a stronger base like cesium carbonate (Cs₂CO₃) may be more effective than potassium carbonate (K₂CO₃) if the deprotonation step is insufficient.[3] For condensation reactions, catalysts such as polyphosphoric acid (PPA) or molecular iodine can be effective.[2]
-
Temperature and Reaction Time : Increasing the reaction temperature can help overcome the activation energy barrier.[2] If the reaction is still incomplete after an extended period, a gradual increase in temperature may be necessary. Microwave-assisted synthesis is another effective technique to reduce reaction times and potentially improve yields.[3][4]
Table 2: Comparison of Reaction Conditions for Benzothiazole Synthesis (Based on the condensation of 2-aminothiophenol and benzaldehyde)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94 | [5][6] |
| None (Air) | DMSO | 120 | 12 | 80-90 | [7] |
| Molecular Iodine | DMF | 100 | 3 | ~85 | [7] |
| [pmIm]Br (Ionic Liquid) | None (Microwave) | 100 | <0.5 | 88-94 | [7] |
Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis of 2-Substituted Benzothiazoles[5]
-
Reactant Mixture : In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
Catalyst Addition : Add H₂O₂ (6 mmol) and HCl (3 mmol) to the mixture. A 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be favorable.[5]
-
Reaction : Stir the mixture at room temperature for 45-60 minutes.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Workup : Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A4: The formation of byproducts can significantly lower the yield of the desired this compound. Common side reactions include incomplete cyclization, where the intermediate may not fully form the heterocyclic ring, and self-condensation of starting materials like aldehydes.[2] In the synthesis of derivatives like 1,2-benzisothiazol-3(2H)-one 1-oxide, over-oxidation to the 1,1-dioxide (saccharin) is a prevalent issue, especially with strong oxidizing agents or harsh conditions.[8]
To minimize these side reactions:
-
Control Stoichiometry : Precisely control the amount of each reactant and reagent. For oxidation reactions, avoid a large excess of the oxidizing agent to prevent over-oxidation.[8]
-
Optimize Temperature : High temperatures can sometimes promote side reactions.[9] Running the reaction at the lowest effective temperature can improve selectivity.
-
Choose Milder Reagents : If over-oxidation is an issue, consider using a milder and more selective oxidizing agent.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of 1,2-Benzisothiazole
Welcome to the technical support center for the regioselective functionalization of 1,2-benzisothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the functionalization of the this compound scaffold.
Question 1: Why is the yield of my N-alkylation reaction on a 1,2-benzisothiazol-3(2H)-one derivative consistently low?
Answer:
Low conversion in N-alkylation reactions is a common problem that can arise from several factors related to reaction conditions and reagent choice.[1]
Potential Causes & Recommended Solutions:
-
Insufficient Basicity: The base may not be strong enough to fully deprotonate the nitrogen, leading to an unfavorable equilibrium.[1]
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.
-
-
Poor Solubility: The starting material or the deprotonated salt may have limited solubility in the chosen solvent, hindering reaction kinetics.[1]
-
Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent at dissolving both the reactants and the intermediate salts.[1]
-
-
Steric Hindrance: Significant steric bulk on either the benzisothiazole nitrogen or the alkylating agent can impede the reaction progress.[1]
-
Solution: If possible, consider using a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature may help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.
-
-
Low Reactivity of Alkylating Agent: The electrophile (e.g., an alkyl chloride) may not be reactive enough.
-
Solution: Switch to a more reactive alkylating agent, such as the corresponding alkyl bromide or iodide, or even a triflate, to accelerate the reaction.
-
Question 2: My alkylation of a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) derivative is producing a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer:
The anion of saccharin and related compounds is an ambident nucleophile, possessing nucleophilic sites at both the nitrogen and the exocyclic carbonyl oxygen.[1] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
Factors Influencing N- vs. O-Alkylation:
-
Solvent Choice: The solvent plays a critical role in directing the regioselectivity.
-
To Favor N-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but leave the anion relatively "naked" and reactive, favoring attack by the more nucleophilic nitrogen atom.[1]
-
To Favor O-Alkylation: Polar protic solvents (e.g., ethanol, water) can solvate the nitrogen anion through hydrogen bonding, making the oxygen atom more accessible for alkylation.[1]
-
-
Counter-ion: The nature of the cation associated with the deprotonated benzisothiazole can influence the outcome. Harder cations (like Li⁺ or Na⁺) tend to associate more strongly with the harder oxygen atom, which can sometimes favor N-alkylation, while softer cations (like K⁺ or Cs⁺) may lead to different ratios.
Question 3: I am observing significant byproduct formation, suggesting the this compound ring is opening. How can this be prevented?
Answer:
The this compound ring system can be susceptible to cleavage, particularly when subjected to harsh reagents or conditions.[1]
Common Causes of Ring Opening:
-
Strong Nucleophilic Attack: Potent nucleophiles can attack the electrophilic sulfur atom, leading to the reductive cleavage of the N-S bond.[1]
-
Prevention: Avoid using excessively strong nucleophiles if possible. If a strong nucleophile is required, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the rate of the ring-opening side reaction.
-
-
Harsh Basic or Acidic Conditions: Extreme pH conditions can promote hydrolysis or other degradation pathways.
-
Prevention: Whenever feasible, opt for milder reaction conditions. Use the minimum necessary amount of acid or base and keep reaction temperatures as low as possible.[1]
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary strategies for achieving regioselective functionalization of the this compound carbocyclic (benzene) ring?
Answer:
Functionalizing the C4-C7 positions of the benzene ring while preserving the isothiazole core requires specific strategies. The most powerful modern approach is through transition-metal-catalyzed C-H functionalization .[2] This method uses a directing group on the benzisothiazole core (often at the N2 position) to guide a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[2][3] The choice of directing group and catalyst system is crucial for controlling which position (C4, C5, C6, or C7) is functionalized.
Question 2: How can I selectively introduce a substituent at the C3 position?
Answer:
Selective C3 functionalization is a key objective for creating diverse derivatives. Several methods exist:
-
From a C3-Precursor: Synthesizing the this compound ring from a starting material that already contains the desired C3-substituent or a precursor to it is a common strategy. For example, using substituted 2-mercaptobenzamides can lead to C3-functionalized products.[4]
-
Deprotonation/Metalation: For certain this compound derivatives, direct deprotonation at the C3 position using a strong base (e.g., n-butyllithium) followed by quenching with an electrophile can be effective. However, this approach requires careful optimization to avoid side reactions.
-
Cross-Coupling Reactions: If a C3-halo substituted this compound is available, it can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents.
Question 3: Is it possible to selectively oxidize the sulfur atom without affecting the rest of the molecule?
Answer:
Yes, selective oxidation of the sulfur atom to form 1,2-benzisothiazol-3(2H)-one 1-oxides or 1,1-dioxides is a well-established transformation.
-
To form 1-Oxides (Sulfoxides): Milder oxidizing agents are required. A modern, highly efficient method uses Selectfluor™ in an aqueous medium, which offers high yields and excellent functional group tolerance.[5]
-
To form 1,1-Dioxides (Sulfones): Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are typically used to achieve the double oxidation.
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Saccharin Derivatives Data generalized from principles discussed in cited literature.
| Parameter | Condition A (Favors N-Alkylation) | Condition B (May Increase O-Alkylation) | Rationale |
| Base | NaH, KHMDS | K₂CO₃, Et₃N | Stronger, non-nucleophilic bases ensure complete deprotonation.[1] |
| Solvent | DMF, DMSO | Acetone, Ethanol | Polar aprotic solvents favor N-alkylation for ambident nucleophiles.[1] |
| Temperature | 25 °C to 80 °C | 25 °C to Reflux | Higher temperatures may be needed but can increase side products. |
| Alkylating Agent | R-I, R-Br, R-OTf | R-Cl | More reactive electrophiles improve conversion rates. |
Table 2: Selective Oxidation of N-Substituted 1,2-Benzisothiazol-3(2H)-ones to 1-Oxides[5]
| N-Substituent (R) | Oxidant | Solvent | Time (h) | Yield (%) |
| Methyl | Selectfluor™ | H₂O/DMF (9:1) | 1 | 95 |
| Ethyl | Selectfluor™ | H₂O/DMF (9:1) | 1 | 96 |
| Propyl | Selectfluor™ | H₂O/DMF (9:1) | 1 | 94 |
| Benzyl | Selectfluor™ | H₂O/DMF (9:1) | 1 | 92 |
| Phenyl | Selectfluor™ | H₂O/DMF (9:1) | 1.5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Selective Oxidation of N-Substituted 1,2-Benzisothiazol-3(2H)-one to its 1-Oxide[5]
-
Reaction Setup: To a 25 mL reaction tube equipped with a magnetic stir bar, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol, 1.0 equiv).
-
Reagent Addition: Add Selectfluor™ (70.8 mg, 0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add DMF (0.2 mL) and H₂O (1.8 mL) to create a 9:1 H₂O/DMF solvent mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 1-1.5 hours in the presence of air. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate (5 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic phase sequentially with H₂O (2 x 5 mL) and brine (5 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the purified N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxide.
Visualizations
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Solvent effect on the regioselectivity of saccharin alkylation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 1,2-Benzisothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scalable synthesis of 1,2-Benzisothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most prevalent industrial methods for synthesizing this compound include:
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The traditional route starting from 2,2'-dithiodibenzoic acid: This method involves chlorination and subsequent cyclization with ammonia. While established, it can be lengthy and produce waste gases like sulfur dioxide.[1]
-
Synthesis from 2-mercaptobenzamides: This approach utilizes intramolecular S-N bond formation, often catalyzed by transition metals like copper or cobalt, or through metal-free oxidative cyclization.[2]
-
Synthesis from 2-halobenzonitriles: This route typically involves reaction with a sulfur source, such as anhydrous sodium hydrosulfide, followed by cyclization.[1]
-
Synthesis from 2-(alkylthio)benzaldehydes or 2-(alkylthio)benzonitriles: These methods involve the formation of an oxime or the direct cyclization of the nitrile using a halogenating agent.[3]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Common challenges during the scale-up of this compound synthesis include:
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Reaction Control: Managing exothermic reactions and ensuring efficient heat transfer in larger reactors is crucial to prevent side reactions and impurity formation.[4]
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Mass Transfer: In heterogeneous reactions, ensuring efficient mixing is critical to avoid localized concentration gradients of reactants.[4]
-
Impurity Profile: The formation of new or increased levels of impurities that were insignificant at the lab scale can become a major issue, complicating purification.
-
Solvent and Reagent Handling: The safe handling and recovery of large volumes of solvents and potentially hazardous reagents require careful planning and engineering controls.
-
Product Isolation and Purification: Crystallization and filtration processes can be more challenging at a larger scale, impacting yield and purity.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the desired product.[5][6]
Troubleshooting Guides
Route 1: From 2,2'-Dithiodibenzoic Acid
Problem 1: Low Yield of this compound
-
Question: My synthesis of this compound from 2,2'-dithiodibenzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer:
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Incomplete Chlorination: The conversion of the diacid to the corresponding acid chloride might be incomplete.
-
Solution: Ensure the correct stoichiometry of the chlorinating agent (e.g., thionyl chloride). Monitor the reaction progress to confirm the complete consumption of the starting material.
-
-
Suboptimal Reaction Temperature: The temperature during diazotization and cyclization is critical.
-
Incorrect pH during Cyclization: The pH of the reaction mixture during the ammonia addition for cyclization is crucial for efficient ring closure.
-
Solution: Carefully monitor and adjust the pH during the cyclization step to ensure it remains within the optimal range.
-
-
Problem 2: Formation of Impurities
-
Question: I am observing significant impurity formation in my scaled-up synthesis. How can I identify and minimize these byproducts?
-
Answer:
-
Side Reactions during Chlorination: Over-chlorination or side reactions with the solvent can occur.
-
Solution: Control the reaction temperature and the rate of addition of the chlorinating agent. Choose an inert solvent for the reaction.
-
-
Formation of Disulfide Byproducts: Incomplete cyclization can lead to the persistence of disulfide intermediates.
-
Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. Proper pH control is also essential.
-
-
Route 2: From 2-Mercaptobenzamides
Problem 1: Incomplete Conversion to this compound
-
Question: My reaction from 2-mercaptobenzamide is not going to completion. What could be the issue?
-
Answer:
-
Catalyst Inactivity: The catalyst (e.g., copper or cobalt) may be deactivated.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation. Consider using a fresh batch of catalyst.
-
-
Insufficient Oxidant: In oxidative cyclization methods, the amount of oxidant may be insufficient.
-
Solution: Optimize the stoichiometry of the oxidizing agent. Ensure efficient stirring to maintain a homogeneous distribution of the oxidant.
-
-
Poor Solubility: The starting material or catalyst may have poor solubility in the chosen solvent.
-
Solution: Select a solvent system that provides good solubility for all reactants and catalysts at the reaction temperature.
-
-
Route 3: From 2-Halobenzonitriles
Problem 1: Low Yield of the Intermediate o-Mercaptobenzonitrile
-
Question: The initial step of reacting o-chlorobenzonitrile with a sulfur source is giving a low yield. What should I investigate?
-
Answer:
-
Moisture in the Reaction: The presence of water can affect the reactivity of the sulfur source (e.g., anhydrous sodium hydrosulfide).
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry atmosphere.
-
-
Suboptimal Reaction Temperature: The temperature for the nucleophilic aromatic substitution needs to be carefully controlled.
-
Solution: Optimize the reaction temperature. Too low a temperature may lead to a slow reaction rate, while too high a temperature can cause side reactions.
-
-
Problem 2: Inefficient Cyclization to this compound
-
Question: The final cyclization step is inefficient. How can I improve this?
-
Answer:
-
Incorrect Stoichiometry of Halogenating Agent: The amount of halogenating agent (e.g., chlorine) is critical.
-
Solution: An insufficient amount of the halogenating agent will result in incomplete conversion, while an excess can lead to the formation of byproducts due to over-halogenation.[3] Carefully control the stoichiometry.
-
-
Poor Temperature Control: The cyclization reaction is often exothermic.
-
Solution: Maintain the reaction temperature within the optimal range (e.g., 0-20°C) to prevent side reactions.[1]
-
-
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Challenges |
| Traditional Route | 2,2'-Dithiodibenzoic acid | Thionyl chloride, Ammonia | 80-90 | >98 | Established and well-understood process. | Multi-step, potential for hazardous byproducts (SO₂).[1] |
| From 2-Mercaptobenzamides | 2-Mercaptobenzamide | Cu(I) or Co catalysts, O₂ | 85-95 | >99 | High yields, good functional group tolerance.[2] | Catalyst cost and removal, potential for metal contamination. |
| From 2-Halobenzonitriles | o-Chlorobenzonitrile | Anhydrous sodium hydrosulfide, Chlorine | 75-85 | >97 | Readily available starting materials. | Use of hazardous reagents (chlorine gas), requires careful pH control.[1] |
| From 2-(Alkylthio)benzaldehydes | 2-(Methylthio)benzaldehyde | Hydroxylamine, Halogenating agent | 85-95 | >98 | Can be performed as a one-pot process.[3] | Potential for side reactions if temperature is not controlled.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,2'-Dithiodibenzoic Acid (Traditional Method)
-
Diazotization: A solution of o-aminobenzoic acid is cooled to 0-5°C. A cooled solution of sodium nitrite is slowly added while maintaining the temperature. The completion of the reaction is checked using starch-potassium iodide paper.[7]
-
Disulfide Formation: The resulting diazonium salt solution is added to a disulfide reaction kettle, and the reaction is carried out at 0-5°C, then gradually warmed to room temperature.[7]
-
Acidification and Filtration: The solution is acidified, and the precipitated 2,2'-dithiodibenzoic acid is filtered and dried.[7]
-
Chlorination: The dried diacid is suspended in an inert solvent (e.g., benzene), and a catalyst is added. Thionyl chloride is then added, and the mixture is heated to reflux until the reaction is complete.[7]
-
Cyclization: After cooling, ammonia is introduced to the reaction mixture to facilitate the cyclization reaction. The pH should be carefully monitored.[7]
-
Isolation: The solvent is removed by distillation, and the product is isolated by filtration and purified by crystallization.[7]
Protocol 2: Synthesis of this compound from o-Chlorobenzonitrile
-
Formation of o-Mercaptobenzonitrile: o-Chlorobenzonitrile and anhydrous sodium hydrosulfide are reacted in a suitable solvent like dimethylformamide under a nitrogen atmosphere. The reaction mixture is then acidified (e.g., with hydrochloric acid to pH 2-3) to yield o-mercaptobenzonitrile.[1]
-
Cyclization: The o-mercaptobenzonitrile is then reacted with water and chlorine gas at a controlled temperature (e.g., 5-15°C) for several hours.[1]
-
Crystallization and Purification: The reaction mixture is heated to induce crystallization of the crude this compound. The crude product is then purified by dissolving it in an alkaline solution, decolorizing, and re-precipitating by acidification.[1]
Mandatory Visualization
Caption: Experimental workflow for the traditional synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 7. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
Technical Support Center: 1,2-Benzisothiazole Core Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired ring-opening of the 1,2-benzisothiazole core during synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound ring susceptible to opening?
The this compound ring system is generally stable but can be susceptible to cleavage under specific conditions. The primary culprits are strong nucleophiles and harsh acidic or basic environments.[1][2] Strong nucleophiles can attack the electrophilic sulfur atom, leading to the cleavage of the N-S bond.
Q2: What types of nucleophiles are known to cause ring-opening of the this compound core?
Thiol-based nucleophiles have been demonstrated to cause ring-opening. For instance, the reaction of N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones with thiols results in the attack on the sulfur atom of the benzisothiazolinone moiety, leading to ring-opened products.[3] Grignard reagents have also been shown to attack the sulfur atom, causing ring cleavage.[3]
Q3: How does pH affect the stability of the this compound core?
The 1,2-benzisothiazol-3(2H)-one core is reported to be stable over a broad pH range, typically between 4 and 12.[4] However, extreme pH conditions should be avoided as they can promote hydrolysis of the lactam functionality and potentially facilitate ring-opening, especially in the presence of nucleophiles. The solubility of 1,2-benzisothiazol-3(2H)-one shows some pH dependence, which can influence its reactivity.
Q4: Are there any protecting group strategies to prevent ring-opening?
Currently, there is limited literature on specific protecting groups for the this compound core itself to prevent ring-opening. The more common strategy is to carefully control reaction conditions to avoid cleavage of the N-S bond. This includes the use of milder reagents, lower temperatures, and avoiding strong nucleophiles and harsh pH.
Q5: Can substituents on the this compound ring influence its stability?
Yes, the electronic nature of substituents on the benzisothiazole ring can influence its stability. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may enhance the stability of the ring.
Troubleshooting Guides
Problem 1: Observation of Ring-Opened Byproducts During N-Alkylation
Symptoms:
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Appearance of unexpected peaks in TLC, LC-MS, or NMR corresponding to disulfide or other sulfur-containing acyclic compounds.
-
Low yield of the desired N-alkylated this compound derivative.
Potential Causes:
-
Strong Base: The use of a strong base for deprotonation of the nitrogen atom may also promote nucleophilic attack on the sulfur atom or degradation of the heterocyclic core.
-
High Temperature: Elevated reaction temperatures can provide the necessary activation energy for the ring-opening pathway.
-
Nucleophilic Counter-ion: Certain bases or additives may introduce nucleophilic counter-ions that can initiate ring cleavage.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | These bases are generally sufficient for deprotonation without promoting significant side reactions. |
| Solvent | Employ polar aprotic solvents like DMF or DMSO. | These solvents can help to solvate the ions and may favor the desired N-alkylation over ring-opening. |
| Temperature | Maintain the reaction at the lowest effective temperature. Consider starting at room temperature and gently heating if necessary. | Minimizes the energy available for the undesired ring-opening pathway. |
| Alkylating Agent | Use more reactive alkylating agents (e.g., alkyl iodides) to allow for milder reaction conditions. | A more reactive electrophile can lead to faster N-alkylation at lower temperatures. |
Problem 2: Degradation of the this compound Core in the Presence of Thiols
Symptoms:
-
Formation of a complex mixture of products when reacting a this compound derivative with a thiol-containing compound.
-
Disappearance of the starting material without the formation of the expected product.
Potential Cause:
-
Nucleophilic Attack at Sulfur: Thiols and their corresponding thiolates are potent nucleophiles that can directly attack the sulfur atom of the this compound ring, leading to cleavage of the N-S bond and the formation of disulfides and other ring-opened species.[3]
Solutions:
| Parameter | Recommendation | Rationale |
| Protecting the Thiol | If the thiol functionality is not the intended reactant, protect it with a suitable protecting group (e.g., as a thioether or disulfide) before introducing the this compound derivative. | Prevents the free thiol from acting as a nucleophile and attacking the benzisothiazole ring. |
| Reaction Sequence | If possible, modify the synthetic route to introduce the this compound core after any steps involving free thiols. | Avoids exposing the sensitive heterocyclic system to potent nucleophiles. |
| Alternative Reagents | If a sulfur-based nucleophile is required for a different transformation, consider using a less nucleophilic sulfur reagent or one that is sterically hindered to disfavor attack at the benzisothiazole sulfur. | Reduces the rate of the undesired ring-opening reaction. |
Data Presentation
Table 1: Solubility of 1,2-Benzisothiazol-3(2H)-one at Various pH Values (20 °C)
| pH | Solubility (g/L) |
| 4.8 | 0.938 |
| 6.7 | 1.288 |
| 9.1 | 1.651 |
Data sourced from PubChem.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1,2-Benzisothiazol-3(2H)-one with Minimized Ring-Opening
This protocol provides a general guideline for the N-alkylation of the this compound core using milder conditions to disfavor ring-opening.
Materials:
-
1,2-Benzisothiazol-3(2H)-one derivative
-
Alkyl halide (e.g., alkyl iodide or bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-benzisothiazol-3(2H)-one derivative (1.0 eq) and anhydrous DMF.
-
Add finely ground potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C. Avoid excessive heating.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism of nucleophilic attack leading to ring-opening.
Caption: Troubleshooting workflow for preventing ring-opening.
References
Technical Support Center: Optimization of Catalysts for 1,2-Benzisothiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-benzisothiazoles, with a focus on catalyst optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2-benzisothiazoles, focusing on catalyst-related problems.
Issue 1: Low or No Product Yield
Q: My reaction is showing low conversion to the desired 1,2-benzisothiazole product. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue in organic synthesis and can be attributed to several factors, particularly related to the catalyst and reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Inactive or Deactivated Catalyst | Verify Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. For air- or moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox or Schlenk line).[1] Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds for palladium catalysts) can poison the catalyst. Purify all reagents and use high-purity, dry solvents.[1] Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or sintering. Consider lowering the reaction temperature or choosing a more thermally stable catalyst. |
| Suboptimal Reaction Conditions | Solvent Choice: The solubility of reactants and the stability of the catalyst can be highly dependent on the solvent. For polar starting materials, polar aprotic solvents like DMF or DMSO are often effective.[2] Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate and yield. However, be mindful of potential side reactions and catalyst degradation at elevated temperatures. Reaction Time: Monitor the reaction progress using TLC or LC-MS. An insufficient reaction time will result in incomplete conversion. |
| Poor Substrate Reactivity | Electron-donating or -withdrawing Groups: The electronic nature of substituents on the aromatic ring can significantly influence reactivity. Electron-rich substrates may require different catalytic systems or conditions compared to electron-deficient ones. Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the catalyst and other reactants. A catalyst with a less sterically demanding ligand may be beneficial. |
| Inadequate Catalyst/Ligand System | Ligand Choice: For transition metal-catalyzed reactions, the ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. Screening a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal system. Metal Precursor: The choice of metal salt (e.g., CuI vs. CuBr2) can impact the reaction outcome.[3] |
Issue 2: Poor Selectivity (Formation of Side Products)
Q: My reaction is producing significant amounts of byproducts alongside the desired this compound. How can I improve the selectivity?
A: Poor selectivity can arise from various factors, including the reaction mechanism, catalyst choice, and reaction conditions.
Common Side Products & Mitigation Strategies:
| Side Product/Issue | Mitigation Strategies |
| Over-oxidation or Ring Opening | Milder Oxidant: If an external oxidant is used, consider switching to a milder one or carefully controlling its stoichiometry. Lower Temperature: Running the reaction at a lower temperature can often suppress unwanted side reactions. |
| Formation of Disulfide Byproducts | Inert Atmosphere: The thiol group in starting materials like 2-mercaptobenzamides is susceptible to oxidation to form disulfides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[2] |
| N- vs. O-Alkylation (for N-substituted derivatives) | Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[2] Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the nitrogen and oxygen atoms. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific this compound synthesis?
A1: The optimal catalyst depends on the synthetic route and the specific substrates being used. For the common synthesis from 2-mercaptobenzamides, both cobalt and copper-based catalysts have shown high efficacy.[3][4] A preliminary literature search for similar transformations is highly recommended. If no direct precedent exists, screening a small library of catalysts is a practical approach.
Q2: What are the signs of catalyst deactivation during the reaction?
A2: Catalyst deactivation can manifest as a decrease in reaction rate over time, stalling of the reaction before completion, or a gradual decrease in yield and selectivity in consecutive runs with a recycled catalyst.
Q3: Can I regenerate a deactivated catalyst?
A3: In some cases, particularly with heterogeneous catalysts, regeneration is possible. This may involve washing the catalyst to remove adsorbed impurities or thermal treatments to remove coke. However, for homogeneous catalysts, regeneration is often not feasible, and using a fresh batch of catalyst is necessary.
Q4: What are some "green" or environmentally friendly approaches to catalyst optimization in this synthesis?
A4: Green chemistry principles can be applied by:
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Using water as a solvent: Some cobalt-catalyzed syntheses of 1,2-benzisothiazoles proceed efficiently in water.[4]
-
Employing reusable heterogeneous catalysts: Nanoparticle catalysts, for example, can often be recovered and reused for multiple reaction cycles.[3]
-
Using earth-abundant metal catalysts: Opting for catalysts based on copper or iron instead of precious metals like palladium or rhodium is a more sustainable choice.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Mercaptobenzamides
| Catalyst System | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CoPcS (Cobalt Phthalocyanine) | 2-Mercaptobenzamide | O₂ | H₂O | 100 | 12 | 95 | [4] |
| CuI | N-Phenyl-2-mercaptobenzamide | O₂ | Dioxane | 120 | 24 | 91 | [3] |
| KBr | 2-Mercaptobenzamide | O₂ | DMSO | 100 | 12 | 92 | [3] |
| Electrochemical (Graphite Electrodes) | 2-Mercaptobenzamide | - | CH₃CN/H₂O | Room Temp | 12 | 85 | [3] |
Note: Yields are for the unsubstituted parent compound and may vary for substituted derivatives.
Table 2: Comparison of Catalytic Systems for the Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Halobenzamides
| Catalyst System | Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuCl | 2-Iodobenzamide | S₈ | K₂CO₃ | DMF | 120 | 12 | 82 |[3] | | CuBr₂ | 2-Iodobenzamide | S₈ | K₂CO₃ | DMF | 120 (Microwave) | 0.5 | 85 |[3] | | Nano-NiFe₂O₄ | 2-Bromobenzamide | S₈ | DMAP | Toluene | 110 | 12 | 88 |[3] | | CuBr | 2-Iodobenzamide | CS₂ | K₂CO₃ | DMSO | 100 | 12 | 89 |[5] |
Note: Yields are for the N-unsubstituted parent compound and may vary for different substrates.
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones
This protocol is adapted from a procedure utilizing a cobalt phthalocyanine catalyst in an aqueous medium.[4]
Materials:
-
N-substituted-2-mercaptobenzamide (1.0 mmol)
-
Cobalt (II) phthalocyanine-tetrasodium sulfonate (CoPcS) (5 mol%)
-
Deionized water (10 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Oxygen balloon
Procedure:
-
To the round-bottom flask, add the N-substituted-2-mercaptobenzamide and CoPcS.
-
Add deionized water to the flask.
-
Fit the flask with the reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the aqueous solution and can be collected by filtration.
-
Wash the solid product with cold water and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-ones from 2-Halobenzamides
This protocol is a general procedure based on copper-catalyzed reactions of 2-halobenzamides with a sulfur source.[3][5]
Materials:
-
2-Halobenzamide (e.g., 2-iodobenzamide) (1.0 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Carbon disulfide (CS₂) (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add the 2-halobenzamide, CuBr, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add DMSO and CS₂ to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Workflow for selecting an optimal catalyst for this compound synthesis.
Caption: Proposed catalytic cycle for cobalt-catalyzed this compound synthesis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1,2-Benzisothiazole: A Validated Pharmacophore in Drug Discovery
The 1,2-benzisothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities that validate its role as a versatile pharmacophore. This guide provides a comparative analysis of this compound derivatives against other established pharmacophores in key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, targeting various cancer cell lines through multiple mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like NF-κB.
Comparative Efficacy of Anticancer Agents
| Pharmacophore | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3-(4-(2-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperazin-1-yl)benzo[d]isothiazole | MDA-MB-231 (Breast) | Ki = 1.48 | |
| This compound | Benzisothiazolone Derivative 1 | L428 (Hodgkin's Lymphoma) | 3.3 (µg/ml) | [1] |
| This compound | Benzisothiazolone Derivative 2 | L428 (Hodgkin's Lymphoma) | 4.35 (µg/ml) | [1] |
| Benzothiazole | Substituted methoxybenzamide benzothiazole 41 | Various | 1.1 - 8.8 | [2] |
| Benzothiazole | Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3, SW620, A549, HepG2 | 0.0012, 0.0043, 0.044, 0.048 | [2] |
| Quinazoline | Gefitinib (Iressa®) | Various | ~0.015-0.5 | Commercial Data |
| Pyridine | Sorafenib (Nexavar®) | Various | ~0.01-0.1 | Commercial Data |
Signaling Pathway: Caspase-Mediated Apoptosis
Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism in this process is the activation of caspases, a family of protease enzymes that execute the apoptotic process. The intrinsic pathway of apoptosis, often triggered by cellular stress from chemotherapy, involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.
Caption: Caspase-Mediated Apoptosis Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[3][4][5][6]
Anti-inflammatory Activity
This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Comparative Efficacy of Anti-inflammatory Agents
| Pharmacophore | Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,2-Benzisothiazine | BS23 | COX-1 | 241.64 | 18.3 | [7] |
| COX-2 | 13.19 | [7] | |||
| 1,2-Benzisothiazine | BS28 | COX-1 | 232.51 | 19.4 | [7] |
| COX-2 | 11.98 | [7] | |||
| 1,2-Benzisothiazine | Meloxicam (Reference) | COX-1 | 267.71 | 2.38 | [7] |
| COX-2 | 112.67 | [7] | |||
| Propionic Acid | Ibuprofen | COX-1 & COX-2 | Varies | Non-selective | [8] |
| Acetic Acid | Diclofenac | COX-1 & COX-2 | Varies | Non-selective | [8] |
| Coxib | Celecoxib | COX-2 | Varies | Selective | [9] |
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2. Some this compound derivatives have been shown to inhibit this pathway.
References
- 1. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of 1,2-Benzisothiazole Derivatives Compared to Existing Drugs: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a versatile pharmacophore that has given rise to a number of successful therapeutic agents, most notably in the field of psychiatry. This guide provides an objective comparison of the efficacy of prominent this compound derivatives against existing drugs, supported by experimental data from clinical and preclinical studies.
I. Atypical Antipsychotics for Schizophrenia and Bipolar Disorder
Several key atypical antipsychotic drugs are based on the this compound structure, including lurasidone, ziprasidone, risperidone, and olanzapine. Their efficacy is often compared in the management of schizophrenia and bipolar disorder.
Efficacy Data Summary
The following tables summarize the comparative efficacy of these drugs based on widely accepted clinical trial endpoints, such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Montgomery-Åsberg Depression Rating Scale (MADRS) for bipolar depression.
Table 1: Comparative Efficacy in Schizophrenia (PANSS Total Score Change from Baseline)
| Drug Comparison | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Significance |
| Olanzapine vs. Ziprasidone | -8.32 (WMD) | -10.99 to -5.64 | Favors Olanzapine |
| Olanzapine vs. Risperidone | -1.94 (WMD) | -3.31 to -0.58 | Favors Olanzapine |
| Olanzapine vs. Aripiprazole | -4.96 (WMD) | -8.06 to -1.85 | Favors Olanzapine |
| Olanzapine vs. Quetiapine | -3.66 (WMD) | -5.39 to -1.93 | Favors Olanzapine |
| Risperidone vs. Haloperidol | Statistically significant improvement in PANSS total score | Not specified | Favors Risperidone |
| Ziprasidone vs. Olanzapine | 8.32 (MD) | 5.64 to 10.99 | Favors Olanzapine |
| Ziprasidone vs. Risperidone | 3.91 (MD) | 0.27 to 7.55 | Favors Risperidone |
| Lurasidone (80-160 mg/day) vs. Placebo | Significant improvement in PANSS total score | Not specified | Favors Lurasidone |
Table 2: Comparative Efficacy in Bipolar Depression (MADRS Total Score Change from Baseline)
| Drug Comparison | Mean Difference (MD) | 95% Credible Interval (CrI) | Significance |
| Lurasidone vs. Placebo | -4.70 | -7.20 to -2.21 | Favors Lurasidone |
| Lurasidone vs. Aripiprazole | -3.62 | -7.04 to -0.20 | Favors Lurasidone |
| Lurasidone vs. Ziprasidone | -3.38 | -6.68 to -0.11 | Favors Lurasidone |
| Lurasidone vs. Olanzapine | -0.15 | -3.12 to 2.74 | No significant difference |
| Lurasidone vs. Quetiapine | 0.10 | -2.68 to 2.84 | No significant difference |
| Ziprasidone vs. Placebo (Adjunctive) | No significant difference | Not specified | Not significant |
Experimental Protocols
Clinical Trial Methodology for Atypical Antipsychotics
The efficacy data presented above are derived from randomized, double-blind, placebo-controlled, and active-comparator clinical trials. A general protocol for such a trial is as follows:
-
Patient Population: Adult patients diagnosed with schizophrenia or bipolar I disorder according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth or Fifth Edition (DSM-IV/V). Patients typically present with acute exacerbation of symptoms.
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. Common inclusion criteria include a minimum baseline score on the PANSS (e.g., ≥ 80) or MADRS (e.g., ≥ 20). Exclusion criteria often include substance abuse, specific medical conditions, and resistance to previous antipsychotic treatments.
-
Study Design: A multi-week (commonly 6 weeks) double-blind, parallel-group design is frequently employed. Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Dosing: Dosing can be fixed or flexible. For flexible-dose trials, the dose is adjusted based on the clinician's judgment of efficacy and tolerability within a predefined range. For example, in a ziprasidone trial for bipolar depression, dosing began at 40 mg/day and was increased weekly by 20-40 mg to a target range of 80-160 mg/day.
-
Efficacy Assessments:
-
PANSS: The Positive and Negative Syndrome Scale is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia. It is typically administered at baseline and at regular intervals throughout the study.
-
MADRS: The Montgomery-Åsberg Depression Rating Scale is a 10-item diagnostic questionnaire used to measure the severity of depressive episodes. It is a primary endpoint in many bipolar depression trials.
-
CGI-S/CGI-I: The Clinical Global Impression-Severity and -Improvement scales are clinician-rated measures of the overall severity of illness and change from baseline.
-
-
Statistical Analysis: The primary efficacy analysis is often a mixed-model repeated measures (MMRM) analysis of the change from baseline in the primary efficacy scale score.
Experimental Workflow for a Typical Antipsychotic Clinical Trial
II. Investigational this compound Derivatives
Beyond their application in psychiatry, novel this compound derivatives are being investigated for a range of other therapeutic indications, including cancer, infectious diseases, and inflammation.
Efficacy Data Summary
Table 3: Preclinical Efficacy of Investigational this compound Derivatives
| Compound Class | Therapeutic Area | Target | In Vitro Efficacy (IC50/EC50) | Comparator | Reference |
| Benzisothiazolone Hybrids | Antiviral (Dengue/West Nile Virus) | NS2B/NS3 Protease | IC50: 3.75 ± 0.06 µM (Compound 7n) | Not specified | |
| Benzisothiazolone Derivatives | Anticancer | Caspase-3 | IC50 in nanomolar range (Compounds 6b, 6r, 6s, 6w) | Not specified | |
| Benzisothiazole-linked Pyrimidines | Anticancer | Not specified | IC50: 42.55 µg/ml (Compound 7) | Doxorubicin (IC50: 52 µg/ml) | |
| Benzisothiazolone Derivatives | Antiviral (HIV-1) | Reverse Transcriptase (RNase H & DNA Polymerase) | EC50: 1.68 ± 0. |
A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole
For researchers, scientists, and drug development professionals engaged in the analysis of 1,2-Benzisothiazole (BIT), a widely utilized biocide, this guide offers an objective comparison of prevalent analytical methodologies. The selection of an appropriate quantification technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. This document provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for the quantification of this compound are chromatography-based techniques. HPLC-UV is a robust and widely accessible method suitable for a variety of applications, particularly for samples with relatively high concentrations of BIT in simple matrices.[1][2] For trace-level detection in complex matrices such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[2] Gas chromatography-mass spectrometry (GC-MS) provides an alternative, especially for volatile and semi-volatile compounds, and can offer good separation and selectivity.[3][4]
Quantitative Performance Data
The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS/MS |
| Linearity (Range) | 0.5 - 200 µg/mL | 2 - 2000 ng/mL (plasma, urine); 10 - 1000 ng/mL (tissue)[2][5] | 0.01 - 2.12 ng/L (surface water); 0.05 - 6.14 ng/L (wastewater)[6] |
| Limit of Detection (LOD) | Typically in the µg/mL range[7] | < 0.5 ng/mL[7] | 0.03 - 0.47 ng/g (seawater); 0.01 - 0.58 ng/g (sediment)[8] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range[7] | 20 - 200 ng/L (treated wastewater)[9] | 0.01 - 2.12 ng/L (surface water); 0.05 - 6.14 ng/L (wastewater)[6] |
| Accuracy (% Recovery) | 80 - 100%[7] | 70 - 130%[6] | 67.4 - 102.3% (seawater); 77.35 - 101.8% (sediment)[8] |
| Precision (% RSD) | < 15%[7] | < 20%[6] | < 10%[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of 1,2-Benzisothiazol-3(2H)-one.[1]
Sample Preparation:
-
Simple Matrices: For samples in simple matrices, a straightforward dilution with a suitable solvent (e.g., methanol/water mixture) followed by filtration through a 0.22 µm or 0.45 µm filter is often sufficient.[1]
-
Complex Matrices: For more complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up to remove interfering components.[1]
Instrumentation:
-
An HPLC system equipped with a gradient pump and a Diode Array Detector (DAD) is typically used.[2]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection is performed at the wavelength of maximum absorbance for this compound, which should be determined by UV spectral analysis.[10][12]
Quantification:
-
An external calibration curve is constructed by analyzing a series of standard solutions of known concentrations.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides enhanced sensitivity and selectivity, making it ideal for trace analysis in complex samples.[2]
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For biological fluids like plasma or urine, LLE with a solvent such as ethyl acetate can be used to extract the analyte. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[2]
-
Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., polymeric or C18) can be employed for sample clean-up and concentration from aqueous samples.[9][13]
Instrumentation:
-
An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is required.[13]
Chromatographic Conditions:
-
Column: A phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 µm) or a C18 column is often used.[2][14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in methanol) phases is common.[2]
-
Run Time: A typical run time is around 6 minutes.[2]
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions (e.g., m/z 152.2 > 134.1 for BIT).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including some derivatives of this compound.
Sample Preparation:
-
Solid-Phase Extraction (SPE): For aqueous samples, pre-concentration of analytes can be achieved using SPE.[8]
-
Derivatization: For certain compounds like BIT, derivatization may be necessary to improve chromatographic performance.[15]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer is used.
Chromatographic Conditions:
-
Column: A DB-5MS column (e.g., 30 m × 0.25 mm, 0.25 µm thickness) is a common choice.[8]
-
Injector: Splitless injection is often used for trace analysis.[16]
-
Temperature Program: A temperature gradient is typically employed to separate the analytes.[8]
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) ionization is standard.[8]
-
Scanning Mode: Selected Ion Monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity.[8]
Visualizations
The following diagrams illustrate the general workflow of a chromatographic analysis and the logical relationship between the discussed analytical methods.
Caption: General workflow of a chromatographic analysis.
Caption: Logic for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sisu.ut.ee [sisu.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Novel 1,2-Benzisothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise structural confirmation of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an objective comparison of the key analytical techniques employed for the structural elucidation of these heterocyclic compounds, supported by experimental data and detailed methodologies.
At a Glance: Comparative Analysis of Structural Confirmation Techniques
To facilitate a clear understanding of the strengths and applications of each technique, the following table summarizes the key quantitative data obtained from the analysis of this compound derivatives.
| Technique | Parameters Measured | Typical Data for this compound Derivatives | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz | Aromatic protons: δ 7.0-8.5 ppm; Protons on substituents will vary. | Provides detailed information on the proton framework, stereochemistry, and electronic environment. | Can be complex for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in ppm | Aromatic carbons: δ 120-150 ppm; Carbonyl carbon: δ ~160-170 ppm. | Reveals the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. Characteristic fragmentation patterns observed.[1] | Determines molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide structural clues. | Isomers may not be distinguishable by mass alone. |
| X-Ray Crystallography | Unit cell dimensions (Å), Bond lengths (Å), Bond angles (°) | Provides the precise three-dimensional arrangement of atoms in a crystal. For example, 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a triclinic crystal system with unit cell dimensions a = 7.2169 (8) Å, b = 7.8347 (7) Å, c = 10.3849 (12) Å.[2] | Unambiguous determination of absolute structure and stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | C=O stretching: ~1640-1690 cm⁻¹; S=O stretching (for oxides): ~1100-1300 cm⁻¹; N-H stretching: ~3100-3500 cm⁻¹. | Identifies the presence of specific functional groups. | Provides limited information about the overall molecular structure. |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful structural confirmation of novel compounds. The following sections outline the methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a novel this compound derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
2D NMR Experiments (if necessary): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a novel this compound derivative.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Typically used for volatile and thermally stable compounds (common in GC-MS). The standard energy for electron impact is 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile (common in LC-MS).
-
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is employed. This provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, a specific precursor ion (e.g., the molecular ion) is selected and fragmented. The resulting product ion spectrum reveals characteristic fragmentation pathways. For 1,2-benzisothiazol-3(2H)-one, fragmentation often involves the loss of CO and SO.[3]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.
Single-Crystal X-Ray Crystallography
Objective: To obtain the definitive three-dimensional structure of a novel this compound derivative.
Methodology:
-
Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution. Crystals are grown by slow evaporation, slow cooling, or vapor diffusion.
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (no visible cracks or defects) is selected and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector.
-
The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell parameters and the space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
-
Data Visualization and Analysis: The final crystal structure is visualized using software like Mercury or OLEX2. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow and Biological Context
To further aid in the understanding of the structural confirmation process and the potential biological relevance of this compound compounds, the following diagrams have been generated using the DOT language.
References
The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Activity of 1,2-Benzisothiazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges and complexities. The 1,2-benzisothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo activities of these derivatives, supported by experimental data and detailed protocols, to illuminate the critical transition from laboratory testing to preclinical evaluation.
The promise of this compound derivatives spans a wide therapeutic landscape, including anticancer, antimicrobial, and anti-inflammatory applications. While in vitro assays provide a rapid and cost-effective means to screen and characterize the bioactivity of these compounds, in vivo studies are indispensable for evaluating their efficacy, pharmacokinetics, and safety in a complex biological environment. Understanding the correlation, and often the disparity, between these two testing paradigms is crucial for advancing the most promising candidates in the drug discovery pipeline.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative this compound derivatives, offering a clear comparison of their performance in in vitro and in vivo settings.
Anticancer Activity
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| YLT322 | Cytotoxicity | HepG2 | - | HepG2 Xenograft | 150 mg/kg/day | 68.4 | [1] |
| Cytotoxicity | HCT116 | - | HCT116 Xenograft | 150 mg/kg/day | 65.1 | [1] | |
| Compound g | Resazurin assay | MDA-MB-231 | >10 | Ehrlich Ascites Tumor | - | Significant reduction | [2] |
| Diamidino-substituted thiophene based BTA | Antiproliferative | MiaPaCa-2 | - | - | - | Strong antiproliferative effects | [3] |
| Antiproliferative | MCF-7 | - | - | - | Strong antiproliferative effects | [3] |
Anti-inflammatory Activity
| Compound | In Vitro Assay | Target | IC50 (µM) | In Vivo Model | Dose | Paw Edema Inhibition (%) | Reference |
| Benzimidazothiazole Derivative 25 | COX-1 Inhibition | COX-1 | 0.044 | Carrageenan-induced paw edema | - | - | |
| COX-2 Inhibition | COX-2 | 0.00452 | |||||
| Benzimidazothiazole Derivative 29 | COX-1 Inhibition | COX-1 | - | Carrageenan-induced paw edema | - | - | |
| COX-2 Inhibition | COX-2 | - |
Antimicrobial Activity
| Compound/Product | Microorganism | In Vitro Assay | MIC (ppm) | In Vivo Model | Efficacy | Reference |
| Proxel™ GXL (20% 1,2-Benzisothiazolin-3-one) | Pseudomonas aeruginosa | Broth Dilution | 200-400 | - | - | [4] |
| Staphylococcus aureus | Broth Dilution | 100-200 | - | - | [4] | |
| Aspergillus niger | Broth Dilution | 200-400 | - | - | [4] | |
| 2-amino-1,2-benzisothiazol-3(2H)-one derivatives | Gram-positive bacteria | - | Good activity | - | - | [5] |
| Yeasts | - | Active | - | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Assay: MTT Assay.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[6]
-
Compound Treatment: Serial dilutions of the this compound derivative are prepared in the complete culture medium. The existing medium is removed from the wells and 100 µL of the compound dilutions are added. A vehicle control (DMSO) and a blank (medium only) are included. The plates are incubated for 48 hours.[6]
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anticancer Assay: Xenograft Model.[1]
-
Cell Culture and Implantation: Human cancer cells (e.g., HepG2, HCT116) are cultured and 5 x 10^6 cells are injected subcutaneously into the flank of immunodeficient mice.[1]
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to a control group and treatment groups.[1]
-
Treatment Administration: The this compound derivative is administered to the treatment groups at specified doses and schedules (e.g., daily intraperitoneal injection). The control group receives the vehicle only.[1]
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.[1]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the final tumor volume and weight are recorded. Tumor growth inhibition is calculated.[1]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema.[7]
-
Animal Acclimatization and Grouping: Rats or mice are acclimatized and randomly divided into control and treatment groups.
-
Compound Administration: The this compound derivative is administered to the treatment groups (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[7]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the screening and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazones of this compound hydrazides: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
A Comparative Guide to the Synthesis of 1,2-Benzisothiazole: Classical Routes vs. Modern Methods
The synthesis of 1,2-benzisothiazole and its derivatives is of significant interest to researchers and professionals in drug development and materials science due to their wide range of biological activities, including their use as antimicrobial agents and caspase inhibitors. Over the years, synthetic methodologies have evolved from classical multi-step procedures to more streamlined and efficient modern techniques. This guide provides a comparative overview of selected classical and new synthesis methods, supported by experimental data and detailed protocols.
Performance Comparison: Classical vs. New Methods
The following table summarizes the key performance indicators for representative classical and modern synthesis routes for 1,2-benzisothiazolin-3-one, a prominent derivative.
| Method Category | Starting Material | Key Reagents | Reaction Steps (from key intermediate) | Yield | Key Advantages | Key Disadvantages |
| Classical | 2,2'-Dithiodibenzoic acid | Thionyl chloride, Ammonia | 2 | Low | Established method | Long process, SO2 waste, low yield[1] |
| Classical | Thiosalicylic acid | - | 4 | Moderate | Readily available starting material | Multiple steps[2] |
| New | o-Chlorobenzonitrile | Anhydrous sodium sulfhydrate, Chlorine | 2 | High | Fewer steps, reduced pollution, high yield[1] | Use of chlorine gas |
| New | 2-(Alkylthio)benzonitrile | Halogenating agent (e.g., Cl2), Water | 1 | 91-98%[2][3] | High yield, simple operation[3] | Potential for costly intermediates[4] |
| New | o-Mercaptoacylphenones | S-nitrosating agent, Tri-n-butylphosphine | 1 | High | Mild reaction conditions | - |
| New (Electrochemical) | N-aryl thioamides | - (Electrolysis) | 1 | up to 99%[5] | External oxidant-free, environmentally friendly[5] | Requires specialized equipment |
Experimental Protocols
Classical Synthesis via 2,2'-Dithiodibenzoic Acid
This traditional route involves the conversion of 2,2'-dithiodibenzoic acid to its corresponding dichloride, followed by cyclization with ammonia.
Step 1: Synthesis of 2,2'-Dithiobis(benzoyl chloride) 2,2'-Dithiodibenzoic acid is reacted with a chlorinating agent like thionyl chloride to form the diacid chloride.
Step 2: Cyclization to 1,2-Benzisothiazolin-3-one The resulting 2,2'-dithiobis(benzoyl chloride) is then treated with an ammonia solution. The reaction mixture is heated, leading to the formation of the 1,2-benzisothiazolin-3-one ring system. This process is known to be lengthy and can produce sulfur dioxide as a byproduct, posing environmental concerns.[1]
Modern Synthesis from o-Chlorobenzonitrile
A more recent and improved method begins with o-chlorobenzonitrile, offering a more direct route with higher efficiency and reduced environmental impact.[1]
Step 1: Synthesis of o-Mercaptobenzonitrile o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide. Subsequent acidification of the reaction mixture yields o-mercaptobenzonitrile.[1]
Step 2: Oxidative Cyclization The o-mercaptobenzonitrile is then reacted with chlorine gas in the presence of water. The mixture is heated, which induces cyclization to form the 1,2-benzisothiazolin-3-one crude product. This product can be further purified by dissolving in an alkaline solution, decolorizing, and then acidifying to precipitate the final product.[1] This method is noted for its simpler operation and higher yield compared to the classical 2,2'-dithiodibenzoic acid route.[1]
Modern Electrochemical Synthesis
Electrochemical methods represent a frontier in green chemistry, offering highly efficient and environmentally benign pathways. One such method involves the intramolecular dehydrogenative C–S cross-coupling of N-aryl thioamides.[5]
Protocol: The synthesis is carried out in an undivided electrolytic cell. The N-aryl thioamide substrate is dissolved in a suitable solvent with a supporting electrolyte. A constant current is applied using appropriate electrodes (e.g., carbon-based). The reaction proceeds without the need for an external chemical oxidant, with various 2-aminobenzothiazoles being synthesized in up to 99% yield.[5]
Visualizing the Synthetic Pathways
To better illustrate the logical flow and chemical transformations, the following diagrams are provided.
Caption: Comparison of classical and modern synthesis workflows.
Caption: A representative classical synthesis pathway.
Caption: A representative modern synthesis pathway.
References
- 1. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 2. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one - Google Patents [patents.google.com]
- 5. Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of 1,2-Benzisothiazole Analogs as Multi-Target Agents
A detailed guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,2-benzisothiazole derivatives with key biological targets implicated in cancer and microbial infections.
The this compound scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad pharmacological profile and synthetic accessibility.[1][2] This guide provides a comparative analysis of in silico docking studies of various this compound analogs, offering insights into their potential as multi-target inhibitors for therapeutic applications. The data presented is compiled from recent studies, highlighting the structure-activity relationships and binding interactions with a range of cancer-related and microbial enzymes.
Data Presentation: Comparative Docking Scores
The following tables summarize the docking scores of various this compound analogs against a panel of protein targets. Lower docking scores typically indicate a higher binding affinity.
Anticancer Targets
A 2025 study by Abdulsada investigated a series of ten novel this compound derivatives with systematic substitutions at the R1 and R2 positions against six key oncology targets.[1] The introduction of a nitro group (-NO₂) at the R1 position was found to consistently enhance binding affinity.[1] Compounds 7 , 9 , and 10 emerged as the most promising multi-target binders.[1]
| Compound ID | R1 | R2 | COX-1 (PDB: 3KK6) Docking Score (kcal/mol) | COX-2 (PDB: 4M11) Docking Score (kcal/mol) | DHFR (PDB: 5SDB) Docking Score (kcal/mol) | MMP13 (PDB: 5UWK) Docking Score (kcal/mol) | FGFR1 (PDB: 3TT0) Docking Score (kcal/mol) | NEP (PDB: 6SUK) Docking Score (kcal/mol) |
| 1 | H | H | -7.15 | -7.89 | -6.45 | -6.98 | -7.12 | -7.05 |
| 2 | H | OCH₃ | -7.32 | -8.11 | -6.87 | -7.23 | -7.45 | -7.28 |
| 3 | H | NH₂ | -7.01 | -7.98 | -6.55 | -7.11 | -7.29 | -7.16 |
| 4 | H | N(CH₃)₂ | -7.45 | -8.23 | -7.01 | -7.45 | -7.68 | -7.41 |
| 5 | H | Cl | -7.28 | -8.05 | -6.78 | -7.32 | -7.51 | -7.33 |
| 6 | NO₂ | H | -8.54 | -8.99 | -8.12 | -8.45 | -8.67 | -8.23 |
| 7 | NO₂ | OCH₃ | -8.87 | -9.15 | -8.67 | -8.78 | -8.99 | -8.54 |
| 8 | NO₂ | NH₂ | -8.65 | -9.02 | -8.23 | -8.56 | -8.78 | -8.31 |
| 9 | NO₂ | N(CH₃)₂ | -9.23 | -9.42 | -8.51 | -9.01 | -9.23 | -8.87 |
| 10 | NO₂ | Cl | -8.99 | -9.23 | -8.45 | -8.89 | -9.11 | -8.65 |
Data sourced from Abdulsada (2025).[1]
Antimicrobial Targets
A study on benzothiazole derivatives targeting E. coli Dihydropteroate Synthase (DHPS), a key enzyme in folate biosynthesis, revealed several potent inhibitors.
| Compound ID | Target | IC₅₀ (µg/mL) | Docking Score (kcal/mol) |
| 16a | DHPS | 11.17 | Not Specified |
| 16b | DHPS | 7.85 | Not Specified |
| 16c | DHPS | 11.03 | Not Specified |
| Sulfadiazine (Standard) | DHPS | 7.13 | Not Specified |
Data sourced from a 2022 study on benzothiazole derivatives.
Experimental Protocols
The following methodologies are representative of the in silico docking studies cited in this guide.
Molecular Docking using Schrödinger Suite
This protocol is based on the induced-fit docking (IFD) methodology employed in the study by Abdulsada (2025).[1]
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP) were obtained from the RCSB Protein Data Bank.
-
The Protein Preparation Wizard in the Schrödinger Suite (version 2021-2) was used to:
-
Remove water molecules.
-
Add hydrogen atoms.
-
Assign correct bond orders and protonation states.
-
Perform a restrained energy minimization to relieve steric clashes.[1]
-
-
-
Ligand Preparation:
-
The 3D structures of the this compound analogs were built and optimized.
-
LigPrep was used to generate low-energy 3D conformations, considering different ionization states and tautomers at physiological pH.[1]
-
-
Receptor Grid Generation:
-
A receptor grid was generated for each protein, defining the binding site centered on the co-crystallized ligand.
-
-
Induced-Fit Docking (IFD):
-
An initial docking of the flexible ligand into a rigid receptor was performed.
-
The top-scoring poses were then used for a second docking stage where both the ligand and the receptor side chains within a defined radius of the ligand were allowed to be flexible.
-
The binding affinity of the final poses was evaluated using a scoring function.[1]
-
-
Molecular Dynamics (MD) Simulations:
-
To assess the stability of the ligand-protein complexes, MD simulations were performed for the top-scoring poses using the Schrödinger 2021-2 suite for a duration of 50 nanoseconds.[1]
-
General In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, a process that was foundational to the studies referenced.
Caption: A typical workflow for in silico drug discovery.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the protein targets discussed in this guide. Inhibition of these pathways by this compound analogs can lead to anticancer effects.
COX-2 Signaling Pathway in Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation.
Caption: The role of COX-2 in promoting cancer cell survival.
DHFR Signaling Pathway in Cancer
Dihydrofolate Reductase (DHFR) is essential for the synthesis of nucleotides, which are the building blocks of DNA.[3] Cancer cells, with their high rate of proliferation, are highly dependent on DHFR activity.
Caption: DHFR's central role in nucleotide synthesis.
MMP13 Signaling Pathway in Cancer
Matrix Metalloproteinase-13 (MMP13) is an enzyme that degrades the extracellular matrix, a process that is critical for tumor invasion and metastasis.[1][4]
Caption: MMP13's role in cancer invasion and metastasis.
FGFR1 Signaling Pathway in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation.[5]
Caption: FGFR1 activation and its oncogenic effects.
NEP (Neprilysin) Signaling in Cancer
Neprilysin (NEP) is a cell surface peptidase that can act as a tumor suppressor by degrading pro-tumorigenic peptides.[6] Its downregulation is observed in several cancers.
Caption: The tumor-suppressive role of Neprilysin.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
Safety Operating Guide
Proper Disposal of 1,2-Benzisothiazole: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 1,2-Benzisothiazole, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
This compound and its derivatives are widely used as biocides and preservatives. Due to their potential hazards, including skin sensitization and aquatic toxicity, proper disposal is crucial.[1] This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Always work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[2][3] Avoid inhaling dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound and materials contaminated with it is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4] Discharge into the environment must be strictly avoided.[2][4]
-
Waste Segregation and Collection:
-
Pure Chemical and Concentrated Solutions: Collect all unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be sealed to prevent leaks.[2][4]
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, are to be collected as solid hazardous waste.[4]
-
Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as aqueous hazardous waste. Do not mix with other waste streams, such as organic solvents, unless explicitly permitted by your institution's hazardous waste program.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
-
Arrange for Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2][4] Controlled incineration with flue gas scrubbing is a common and effective method.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Quantitative Data
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the routine chemical neutralization or deactivation of this compound waste in a standard laboratory setting. While research has explored degradation methods such as ozonation and advanced oxidation processes, these are not simple procedures and require specialized equipment and expertise to ensure complete and safe degradation without the formation of other hazardous byproducts. Therefore, attempting to neutralize this compound waste in the lab is not recommended. The safest and most compliant approach is to dispose of it as hazardous waste through a licensed professional service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Benzisothiazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Benzisothiazole, a widely used biocide. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Hazard Summary
This compound presents several hazards that necessitate the use of specific personal protective equipment. The compound is harmful if swallowed, causes skin irritation, can trigger an allergic skin reaction, and poses a risk of serious eye damage.[1][2][3][4] Furthermore, it is very toxic to aquatic life.[1][3][4]
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4[1][2] | Protective gloves, protective clothing, eye protection, face protection.[1] |
| Skin Corrosion/Irritation | Category 2[1][2][3] | Impervious clothing, fire/flame resistant clothing, protective gloves.[1][5] |
| Serious Eye Damage/Eye Irritation | Category 1[1][2][3] | Tightly fitting safety goggles with side-shields, face shield.[1][6] |
| Skin Sensitization | Category 1[1][2][3] | Protective gloves, contaminated work clothing should not be allowed out of the workplace.[1] |
| Hazardous to the Aquatic Environment | Acute 1[1][2] | Avoid release to the environment.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the procedures for safe handling, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1][5] Local exhaust ventilation is recommended where dust or aerosols may be generated.[3]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[5]
2. Donning of Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[5] Gloves must be inspected prior to use.[3][5] Use proper glove removal technique to avoid skin contact.[3]
-
Protective Clothing: Wear suitable protective clothing.[5] Fire/flame resistant and impervious clothing is recommended.[1][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1] A face shield may also be necessary for splash protection.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][5]
3. Handling the Chemical:
-
Do not eat, drink, or smoke when using this product.[1]
4. First Aid Procedures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[5]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]
-
Environmental Precautions: Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][3][5] Discharge into the environment must be avoided.[1][4][5]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[5] Handle uncleaned containers like the product itself.
Accidental Release Measures
In the event of a spill, a swift and organized response is critical to mitigate hazards.
1. Immediate Actions:
-
Remove all sources of ignition.[5]
2. Containment and Clean-up:
-
Prevent further leakage or spillage if it is safe to do so.[1][5]
-
For solid spills, sweep up and shovel. Avoid creating dust.[1]
-
Collect the spilled material and place it in suitable, closed containers for disposal.[1][5]
3. Post-Clean-up:
-
Wash the spill area thoroughly.
-
Dispose of all contaminated materials and waste in accordance with local, state, and federal regulations.
Below is a workflow diagram for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
